CP-319340(free base)
Description
BenchChem offers high-quality CP-319340(free base) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CP-319340(free base) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H23F3N4O |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C27H23F3N4O/c28-27(29,30)21-8-5-18(6-9-21)23-3-1-2-4-24(23)26(35)33-22-10-7-20-16-34(14-11-19(20)15-22)17-25-31-12-13-32-25/h1-10,12-13,15H,11,14,16-17H2,(H,31,32)(H,33,35) |
InChI Key |
XGJYPBLLKVZMKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=CN5 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of CP-31398: A p53 Reactivating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-31398 is a styrylquinazoline (B1260680) derivative that has garnered significant interest in the field of cancer research for its reported ability to rescue the function of the tumor suppressor protein p53. Initially lauded as a direct stabilizer of mutant p53, restoring its wild-type conformation and DNA-binding capabilities, subsequent investigations have unveiled a more complex and debated mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms attributed to CP-31398, presenting the evidence for both direct p53 interaction and indirect activation via DNA intercalation. Detailed experimental protocols, quantitative data from key studies, and visualizations of the proposed signaling pathways are provided to offer a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: A Tale of Two Theories
The primary therapeutic potential of CP-31398 lies in its capacity to reactivate the p53 pathway, a critical axis for tumor suppression that is frequently inactivated in human cancers. However, the precise molecular interactions through which CP-31398 exerts this effect remain a subject of scientific debate. Two main hypotheses have emerged from in vitro and in vivo studies.
The Direct p53 Stabilization and Restoration Model
The initial and most widely cited mechanism proposes that CP-31398 directly interacts with both wild-type and various mutant forms of the p53 protein. This interaction is thought to induce a conformational change in mutant p53, restoring its wild-type, DNA-binding conformation. For wild-type p53, the compound is suggested to enhance its stability.
This model is supported by several lines of evidence:
-
Restoration of Wild-Type Epitopes: Studies have shown that treatment with CP-31398 can restore a wild-type-associated epitope on the DNA-binding domain of mutant p53, as recognized by the monoclonal antibody PAb1620.[1]
-
Increased DNA Binding: In vitro assays have demonstrated that CP-31398 can enhance the DNA-binding activity of purified mutant p53 core domains to p53 response elements.[2]
-
Transcriptional Activation of p53 Target Genes: Numerous studies have reported the upregulation of canonical p53 target genes, such as p21, MDM2, PUMA, and Bax, in cancer cell lines treated with CP-31398.[3][4][5] This leads to the induction of cell cycle arrest and apoptosis.[4][6][7]
-
In Vivo Efficacy: Preclinical studies in mouse models have shown that CP-31398 can inhibit the growth of tumors harboring mutant p53 and enhance the anti-tumor effects of chemotherapy.[3][6][7][8]
The DNA Intercalation and Genotoxic Stress Model
Conversely, a compelling body of evidence suggests that the primary mechanism of CP-31398 may not involve direct binding to p53. Instead, this model posits that CP-31398 acts as a DNA intercalating agent. This intercalation is proposed to cause DNA damage or stalled replication forks, triggering a classic genotoxic stress response. This, in turn, leads to the stabilization and activation of p53, similar to the mechanism of action of many conventional chemotherapeutic drugs.
Key findings supporting this hypothesis include:
-
Lack of Direct Binding in Biophysical Assays: Some studies using a range of biophysical techniques, including NMR spectroscopy and calorimetry, failed to detect a direct interaction between CP-31398 and the p53 core domain.[1][9][10]
-
DNA Intercalation Properties: Biophysical and biochemical experiments have demonstrated that CP-31398 can intercalate into DNA, altering its structure.[1][9]
-
Induction of a DNA Damage Response: Treatment with CP-31398 has been shown to induce markers of a DNA damage response, which is a known upstream activator of p53.
-
Toxicity in p53-null Cells: While some studies show p53-dependent effects, others have reported non-specific toxicity in p53-null cancer cell lines at higher concentrations, suggesting off-target effects consistent with a DNA-damaging agent.[1][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of CP-31398.
Table 1: In Vitro Efficacy of CP-31398 in Cancer Cell Lines
| Cell Line | p53 Status | Assay | Concentration | Effect | Reference |
| A204 (Rhabdomyosarcoma) | Wild-type | Apoptosis Assay (Flow Cytometry) | 10, 20, 40 µg/mL | Dose-dependent increase in apoptosis | [6] |
| RD (Rhabdomyosarcoma) | Mutant | Western Blot | Not specified | Stabilization of p53 and increased p21, mdm2, and Apaf1 | [6] |
| HCT116+/+ (Colon Carcinoma) | Wild-type | Apoptosis Assay | Not specified | Dose- and time-dependent induction of apoptosis | [5] |
| HCT116-/- (Colon Carcinoma) | Null | Western Blot | Not specified | p53-independent induction of p21 | [5] |
| SW480 (Colon Cancer) | Mutant | DNA Binding Assay | 15 µg/mL | Restoration of DNA-p53 binding activity | [12] |
| Saos-2 (Osteosarcoma) | Mutant (transfected) | Western Blot | 16 µg/mL | ~3-fold elevation in p21 expression | [8] |
| H1299/Reporter (Lung Carcinoma) | Mutant (transfected) | Reporter Gene Assay | 18 µg/mL | ~10-fold increase in reporter gene expression | [8] |
Table 2: In Vivo Efficacy of CP-31398 in Xenograft Models
| Xenograft Model | Treatment | Duration | Outcome | Reference |
| A204 RMS in nude mice | 2 mg/mouse daily or twice daily (i.p.) | 4 weeks | Significant, dose-dependent reduction in tumor growth | [6] |
| RD RMS in nude mice | Not specified | 11 weeks | Reduced tumor volume | [6][13] |
| PLC/PRF/5 (Hepatocellular Carcinoma) in nude mice | Not specified | Not specified | Blocked growth of xenografts | [7] |
| UVB-induced skin tumors in SKH-1 mice | Not specified (i.p.) | Not specified | Reduced growth of tumors and protection against carcinogenesis | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of CP-31398.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines with different p53 statuses (wild-type, mutant, and null) have been utilized, including A204, RD, HCT116, SW480, Saos-2, and H1299.[4][5][6][8][11]
-
CP-31398 Preparation: CP-31398 is typically dissolved in a suitable solvent such as DMSO to create a stock solution, which is then diluted in cell culture medium to the desired final concentrations for treatment.
-
Treatment Conditions: Cells are incubated with CP-31398 for various time points (e.g., 16, 20, 24 hours) depending on the specific assay being performed.[6][12]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: A common method to assess apoptosis and cell cycle distribution. Cells are treated with CP-31398, harvested, and stained with propidium (B1200493) iodide (PI) or other fluorescent dyes that bind to DNA. The DNA content is then analyzed by a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population, which is indicative of apoptotic cells.[13]
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is an immunohistochemical technique used to detect apoptotic cells in tissue sections from xenograft tumors by labeling the fragmented DNA.[13]
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells using lysis buffers containing protease and phosphatase inhibitors.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for target proteins (e.g., p53, p21, MDM2, Bax, Caspase-3, PARP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
DNA Binding Assays
-
Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine if a specific protein (in this case, p53) binds to a specific DNA sequence in living cells. Cells are treated with CP-31398, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody against p53 is used to immunoprecipitate the p53-DNA complexes. The associated DNA is then purified and analyzed by PCR to detect the presence of p53 response elements.[2]
-
Electrophoretic Mobility Shift Assay (EMSA): This in vitro assay is used to detect protein-DNA interactions. A radiolabeled DNA probe containing a p53 response element is incubated with nuclear extracts from cells treated with CP-31398. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis. A "supershift" can be performed by adding a p53-specific antibody to confirm the identity of the protein in the complex.[12]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used to establish subcutaneous xenograft tumors by injecting human cancer cells.[6][8]
-
Drug Administration: CP-31398 is typically administered to the tumor-bearing mice via intraperitoneal (i.p.) injection.[3][6][8]
-
Tumor Growth Measurement: Tumor volume is measured periodically using calipers. At the end of the study, tumors are excised for histological and molecular analysis.[6][8]
Visualizations
Signaling Pathways
Caption: Proposed mechanisms of action for CP-31398.
Experimental Workflow
Caption: General experimental workflow for studying CP-31398.
Conclusion
CP-31398 remains a fascinating and important molecule in the study of p53 reactivation. While the initial excitement surrounding its potential as a direct restorer of mutant p53 function has been tempered by evidence suggesting a more complex, and possibly indirect, mechanism involving DNA intercalation, its ability to activate the p53 pathway and inhibit tumor growth in preclinical models is undeniable. Future research should focus on definitively elucidating the primary mechanism of action, which will be crucial for the rational design of second-generation compounds with improved specificity and reduced off-target toxicity. A thorough understanding of its molecular interactions will ultimately determine the clinical translatability of this class of p53-activating agents.
References
- 1. Characterization of the p53-rescue drug CP-31398 in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. columbia.edu [columbia.edu]
- 9. Characterization of the p53-rescue drug CP-31398 in vitro and in living cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CP-313940 in Tumor Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-313940 (commonly referred to as CP-31398 in scientific literature) is a styrylquinazoline (B1260680) derivative that has garnered significant interest in the field of oncology for its potential to reactivate mutant forms of the tumor suppressor protein p53. Mutations in the TP53 gene are prevalent in over half of all human cancers, leading to the loss of its critical functions in cell cycle control, DNA repair, and apoptosis. CP-313940 has been demonstrated to restore wild-type conformation and DNA-binding activity to various p53 mutants, thereby re-instating its tumor-suppressive functions. This technical guide provides an in-depth overview of the mechanism of action of CP-313940, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Mechanism of Action
CP-313940's primary mechanism of action revolves around its ability to stabilize the conformation of mutant p53 proteins, effectively "rescuing" their function. While the precise binding site and interaction with mutant p53 are subjects of ongoing research, evidence suggests that CP-313940 can restore the wild-type DNA-binding conformation to the p53 core domain.[1][2] This restoration of a wild-type-like structure allows the mutant p53 to once again bind to its target DNA response elements and transcriptionally activate downstream genes involved in tumor suppression.[3][4]
Interestingly, CP-313940 has also been shown to stabilize and enhance the activity of wild-type p53.[2][5] The proposed mechanism for this involves the inhibition of p53 ubiquitination and subsequent degradation by the proteasome, without disrupting the interaction between p53 and its primary negative regulator, MDM2.[6] This leads to an overall increase in the intracellular levels and activity of p53, even in cancer cells that retain a wild-type TP53 status.
The functional consequences of CP-313940-mediated p53 reactivation are profound and include:
-
Induction of Apoptosis: Restored p53 activity leads to the upregulation of pro-apoptotic genes such as Bax, PUMA, and NOXA.[1][3] This triggers the intrinsic apoptotic pathway, characterized by the translocation of p53 and Bax to the mitochondria, a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[5][6]
-
Cell Cycle Arrest: Reactivated p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21WAF1/Cip1.[3][6] Increased p21 levels lead to the inhibition of cyclin-dependent kinases, resulting in cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[6][7]
-
Inhibition of Tumor Growth in vivo: Preclinical studies using xenograft models have demonstrated that systemic administration of CP-313940 can significantly inhibit the growth of tumors derived from various cancer cell lines.[6][8]
Quantitative Data on the Efficacy of CP-313940
The following tables summarize the quantitative effects of CP-313940 on cancer cell lines as reported in various studies.
Table 1: Effects of CP-313940 on Cell Viability and Apoptosis
| Cell Line | Cancer Type | p53 Status | Treatment Concentration (µg/mL) | Observation | Reference |
| A204 | Rhabdomyosarcoma | Wild-type | 10, 20, 40 | Dose-dependent increase in apoptosis. | [6] |
| RD | Rhabdomyosarcoma | Mutant | Not specified | Induces p53-dependent apoptosis. | [6] |
| A431 | Epidermoid Carcinoma | Mutant (R273H) | Not specified | Increased sub-G1 population (apoptosis) at higher concentrations. | [1] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Mutant (R249S) | 5, 10 | Significant inhibition of cell growth. | [8] |
| Huh7 | Hepatocellular Carcinoma | Mutant (Y220C) | Not specified | Increased number of apoptotic cells. | [8] |
| HepG2 | Hepatocellular Carcinoma | Wild-type | Not specified | Weak response to treatment. | [8] |
| Hep3B | Hepatocellular Carcinoma | Null | Not specified | No response to treatment. | [8] |
| HT-29 | Colorectal Cancer | Mutant | 10 | Inhibition of cell growth and induction of apoptosis. | [4] |
| HCT116 p53+/+ | Colon Carcinoma | Wild-type | Not specified | Dose- and time-dependent induction of apoptosis. | [5] |
| HCT116 p53-/- | Colon Carcinoma | Null | Not specified | No significant apoptosis. | [5] |
Table 2: Effects of CP-313940 on Cell Cycle Distribution
| Cell Line | Cancer Type | p53 Status | Treatment Concentration (µg/mL) | Cell Cycle Phase Affected | Observation | Reference | |---|---|---|---|---|---| | A204 | Rhabdomyosarcoma | Wild-type | 10, 20, 40 | G1 | Enhancement in the G1 population. |[6] | | A431 | Epidermoid Carcinoma | Mutant (R273H) | Not specified | G0/G1 | Cell cycle arrest at lower concentrations. |[1] | | PLC/PRF/5 | Hepatocellular Carcinoma | Mutant (R249S) | Not specified | Not specified | Induction of cell cycle arrest. |[7] | | Esophageal Carcinoma Cells (various) | Esophageal Squamous Cell Carcinoma | Various (mutant and wild-type) | Not specified | G2/M | Increase in the G2/M population. |[9] |
Table 3: In Vivo Efficacy of CP-313940 in Xenograft Models
| Cell Line | Cancer Type | Treatment Regimen | Tumor Volume Reduction | Reference | |---|---|---|---| | A204 | Rhabdomyosarcoma | 2 mg/mouse/day, i.p. | Significant reduction compared to control. |[6] | | A204 | Rhabdomyosarcoma | 2 mg/mouse, twice daily, i.p. | More significant reduction than daily treatment. |[6] | | RD | Rhabdomyosarcoma | 2 mg/mouse/day, i.p. | Tumor volume reduced to 127 ± 41 mm³ from 277 ± 47 mm³ in control. |[6] | | RD | Rhabdomyosarcoma | 2 mg/mouse, twice daily, i.p. | Tumor volume reduced to 68 ± 24 mm³ from 277 ± 47 mm³ in control. |[6] | | PLC/PRF/5 | Hepatocellular Carcinoma | Not specified | Blocked the growth of xenograft tumors. |[8] | | HT-29 | Colorectal Cancer | Not specified | Blocked the growth of xenograft tumors. |[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of CP-313940.
Cell Viability and Apoptosis Assays
3.1.1. Cell Culture
Cancer cell lines are cultured in their respective recommended media (e.g., DMEM or McCoy's 5A for rhabdomyosarcoma cell lines) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
3.1.2. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of CP-313940 (e.g., 0, 5, 10, 20, 40 µg/mL) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3.1.3. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Treat cells with the desired concentrations of CP-313940 for the specified time.
-
Harvest the cells, including the supernatant containing detached cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Treat cells with CP-313940 as described above.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]
Western Blot Analysis
-
Treat cells with CP-313940 and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, p21, MDM2, Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-link protein-DNA complexes in cells by treating with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin with an antibody specific to the protein of interest (e.g., p53) or a control IgG overnight at 4°C.
-
Immunoprecipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating at 65°C.
-
Purify the immunoprecipitated DNA.
-
Analyze the DNA by qPCR using primers for the promoter regions of p53 target genes (e.g., p21, MDM2) to quantify the enrichment.[11][12]
In Vivo Xenograft Studies
-
Subcutaneously inject cancer cells (e.g., 1 x 106 to 5 x 106 cells) into the flanks of immunocompromised mice (e.g., nude or NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into control and treatment groups.
-
Administer CP-313940 intraperitoneally (i.p.) at a specified dose and schedule (e.g., 2 mg/mouse daily or twice daily).
-
Measure the tumor volume using calipers at regular intervals.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, western blotting).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the action of CP-313940.
Caption: Mechanism of action of CP-313940 in tumor suppression.
Caption: CP-313940-induced intrinsic apoptotic pathway.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion and Future Directions
CP-313940 represents a promising therapeutic strategy for a broad range of cancers harboring p53 mutations. Its ability to restore the tumor-suppressive functions of mutant p53, leading to apoptosis and cell cycle arrest, has been demonstrated in numerous preclinical models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field.
Despite its potential, several questions remain. The exact molecular interactions between CP-313940 and mutant p53 need further elucidation. Moreover, while preclinical results are encouraging, the translation of these findings into clinical efficacy requires rigorous investigation. There have been concerns raised about the specificity of CP-313940 and its potential off-target effects, including DNA intercalation, which warrant further study.[13] Future research should focus on optimizing the therapeutic window of CP-313940, identifying predictive biomarkers of response, and exploring its efficacy in combination with other anticancer agents. The development of second-generation compounds with improved specificity and potency will also be crucial for advancing this therapeutic approach.
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 13. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CP-31398: A Technical Guide to a p53-Activating Compound
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In response to cellular stressors such as DNA damage or oncogene activation, p53 can halt the cell cycle to allow for repair or induce programmed cell death (apoptosis), thereby eliminating potentially cancerous cells. The gene encoding p53, TP53, is the most frequently mutated gene in human cancers, with over half of all tumors containing a TP53 mutation. These mutations often lead to a non-functional or destabilized p53 protein that is unable to perform its tumor-suppressive duties.
The high prevalence of p53 mutations in cancer has made the restoration of wild-type p53 function a highly sought-after therapeutic strategy. In this context, the small molecule CP-31398 emerged from a high-throughput screen as a compound capable of restoring the wild-type conformation and DNA-binding activity to mutant p53.[1] This styrylquinazoline (B1260680) derivative has been shown to stabilize both wild-type and various mutant forms of p53, leading to the transcriptional activation of p53 target genes and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CP-31398.
Chemical Synthesis of CP-31398
CP-31398, with the chemical name N'-(2-(2-(4-methoxyphenyl)ethenyl)-4-quinazolinyl)-N,N-dimethyl-1,3-propanediamine, is synthesized through a multi-step process. The following protocol is a generalized representation based on synthetic routes for similar quinazoline (B50416) derivatives.
Experimental Protocol: Synthesis of CP-31398
Step 1: Synthesis of 2-methyl-4-chloroquinazoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminoacetophenone (B1585202) and formamide.
-
Heating: Heat the mixture to 150-160°C for 4-6 hours.
-
Cyclization: Cool the reaction mixture and add phosphorus oxychloride. Gently reflux the mixture for 2-3 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a sodium hydroxide (B78521) solution until a precipitate forms.
-
Isolation: Filter the solid, wash with cold water, and dry to obtain 2-methyl-4-chloroquinazoline.
Step 2: Condensation with 4-methoxybenzaldehyde (B44291)
-
Reaction Setup: Dissolve 2-methyl-4-chloroquinazoline and 4-methoxybenzaldehyde in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Catalysis: Add a catalytic amount of a base, for example, piperidine (B6355638) or pyrrolidine.
-
Reaction: Reflux the mixture for 8-12 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product, 4-chloro-2-(2-(4-methoxyphenyl)ethenyl)quinazoline, will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry.
Step 3: Nucleophilic Substitution with N,N-dimethyl-1,3-propanediamine
-
Reaction Setup: In a sealed reaction vessel, combine 4-chloro-2-(2-(4-methoxyphenyl)ethenyl)quinazoline and an excess of N,N-dimethyl-1,3-propanediamine. A high-boiling point solvent like dimethylformamide (DMF) or isopropanol (B130326) can be used.
-
Heating: Heat the mixture to 100-120°C for 6-10 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield N'-(2-(2-(4-methoxyphenyl)ethenyl)-4-quinazolinyl)-N,N-dimethyl-1,3-propanediamine (CP-31398).
Biological Activity and Mechanism of Action
CP-31398 exerts its anti-cancer effects primarily through the stabilization and activation of the p53 protein. This leads to the induction of p53-downstream targets, resulting in cell cycle arrest and apoptosis.
p53 Signaling Pathway
The following diagram illustrates the p53 signaling pathway and the putative point of intervention for CP-31398.
Caption: p53 signaling pathway and the role of CP-31398.
Quantitative Effects of CP-31398 on Cancer Cells
The efficacy of CP-31398 has been demonstrated across various cancer cell lines, with its effects being most pronounced in cells harboring mutant p53.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | Wild-Type | ~10-20 | [4] |
| A431 | Skin Carcinoma | Mutant | ~15-25 | [5] |
| Various Glioma | Brain Cancer | Wild-Type/Mutant | 10-36 | [6] |
| MMRU | Melanoma | Wild-Type | Not specified | [3] |
| MeWo | Melanoma | Mutant | Not specified | [3] |
| Sk-mel-110 | Melanoma | Mutant | Resistant | [3] |
Table 1: Inhibitory Concentration (IC50) of CP-31398 in various cancer cell lines.
| Gene/Protein | Effect of CP-31398 Treatment | Cell Line(s) | Reference |
| p53 | Increased protein levels/stabilization | HCT116, A431 | [4][5] |
| p21 (Waf1/Cip1) | Upregulation of mRNA and protein | HCT116, A431 | [4][5] |
| Bax | Increased expression | HCT116 | [4] |
| Bcl-2 | Downregulation | A431 | [5] |
| Bax/Bcl-2 Ratio | Increased | HCT116, A431 | [4][5] |
| Caspase-3 | Activation/Cleavage | HCT116, A431 | [4][5] |
| Caspase-9 | Activation/Cleavage | HCT116 | [4] |
Table 2: Effect of CP-31398 on the expression of key apoptosis and cell cycle-related genes and proteins.
Experimental Protocols for Biological Evaluation
The following are detailed protocols for key experiments used to characterize the biological activity of CP-31398.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the efficacy of CP-31398 in cancer cell lines.
Caption: Experimental workflow for evaluating CP-31398.
Protocol 1: Western Blot Analysis for p53 and p21
-
Cell Lysis: Treat cells with CP-31398 at desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on a 4-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with CP-31398 as required. Harvest both adherent and floating cells, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.[8][9]
Protocol 3: TUNEL Assay for Apoptosis Detection
-
Sample Preparation: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[10]
-
Labeling: Incubate the cells with TdT reaction mix, which contains TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[11]
-
Staining and Mounting: Stop the reaction and wash the cells. Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[11][12]
Conclusion
CP-31398 is a promising small molecule that has demonstrated the ability to reactivate the tumor suppressor function of both wild-type and mutant p53. Its mechanism of action, involving the stabilization of p53 and the subsequent induction of cell cycle arrest and apoptosis, provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. The experimental protocols and data presented in this guide offer a framework for researchers to explore the potential of CP-31398 and similar p53-activating compounds in the ongoing effort to develop more effective cancer treatments.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. clyte.tech [clyte.tech]
- 12. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
In-Depth Technical Guide to CP-319340: A Potential p53-Targeting Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-319340 is a small molecule compound that has garnered interest in the field of oncology for its potential to stabilize the tumor suppressor protein p53. The p53 protein plays a critical role in preventing tumor formation, and its inactivation is a common event in human cancers. CP-319340 has been investigated for its ability to rescue the function of both wild-type and mutant p53, thereby representing a promising strategy for cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CP-319340, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
CP-319340 is a synthetic, cell-permeable small molecule. While a definitive IUPAC name and canonical SMILES string are not consistently reported in publicly available literature, key identifiers and properties have been established.
Table 1: Chemical Identifiers and Physicochemical Properties of CP-319340
| Property | Value |
| CAS Number | 186390-35-2 |
| Molecular Formula | C₂₇H₂₃F₃N₄O |
| Molecular Weight | 476.49 g/mol |
| Boiling Point (Predicted) | 594.3 ± 50.0 °C[1] |
| Density (Predicted) | 1.342 ± 0.06 g/cm³[1] |
Mechanism of Action: Stabilization of the p53 Tumor Suppressor
The primary mechanism of action of CP-319340 is believed to be the stabilization of the p53 protein. In many cancer cells, p53 is either mutated, leading to a structurally unstable and non-functional protein, or it is targeted for degradation by cellular machinery.
A closely related analog, CP-31398, has been shown to function by intercalating into the DNA and altering the conformation of mutant p53 to a more wild-type-like, active state. It is also suggested that these compounds can protect wild-type p53 from degradation. The stabilization of p53 leads to the activation of its downstream signaling pathways, which can induce cell cycle arrest, apoptosis (programmed cell death), or senescence in cancer cells.
Research on CP-31398, a styrylquinazoline, has demonstrated that it can restore a wild-type DNA-binding conformation to mutant p53. Furthermore, it can increase the protein levels of wild-type p53. This stabilization is thought to occur through the inhibition of p53 ubiquitination, a key step in its degradation pathway.
Signaling Pathway of p53 Activation by CP-319340
The following diagram illustrates the proposed signaling pathway for p53 activation by CP-319340, leading to anti-tumor effects.
References
The Small Molecule CP-31398: A Potent Activator of Wild-Type p53 Signaling
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the styrylquinazoline (B1260680) compound, CP-31398, and its role in the activation of the wild-type p53 tumor suppressor protein. CP-31398 has been identified as a significant agent in cancer research, capable of stabilizing p53 and inducing downstream pathways that lead to cell cycle arrest and apoptosis in cancer cells. While initially discovered in a screen for molecules that could restore wild-type conformation to mutant p53, its effects on wild-type p53 are profound and have been the subject of extensive investigation. This document outlines the core mechanism of action, summarizes key quantitative data from seminal studies, provides detailed experimental protocols for relevant assays, and visualizes the involved signaling pathways and workflows.
Core Mechanism of Action
CP-31398 primarily functions by stabilizing the p53 protein, leading to its accumulation in the cell. This stabilization is achieved through the inhibition of p53 ubiquitination, a key process that targets p53 for proteasomal degradation.[1][2][3] Notably, this action does not appear to involve the disruption of the p53-MDM2 interaction, a common mechanism for other p53-activating molecules.[1][2][4] Furthermore, the stabilization of p53 by CP-31398 occurs without inducing phosphorylation at key sites like Serine 15 or Serine 20, which are typically modified in response to DNA damage.[1]
Once stabilized and accumulated, wild-type p53 can effectively transactivate its target genes. This leads to the upregulation of proteins involved in cell cycle control and apoptosis, such as p21/WAF1/Cip1, KILLER/DR5, Bax, and Mdm2.[4][5][6][7][8] The ultimate cellular outcome of CP-31398 treatment in cancer cells with wild-type p53 is typically cell cycle arrest, primarily at the G1 phase, or the induction of apoptosis.[4][8][9] The apoptotic response is often mediated through the intrinsic mitochondrial pathway, involving the translocation of p53 to the mitochondria, changes in mitochondrial membrane potential, and the release of cytochrome c.[3][5][7][10][11]
It is important to note that there is some debate regarding the direct molecular target of CP-31398. While many studies support its role in directly stabilizing the p53 protein, some evidence suggests it may also act as a DNA intercalating agent.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of CP-31398 on cancer cell lines.
| Cell Line | p53 Status | EC50 for Cell Death (µM) | Reference(s) |
| Various Glioma | Wild-Type or Mutant | 10-36 | [14] |
| Cell Line | p53 Status | Effect of CP-31398 | Reference(s) |
| A431 | Mutant | Induces p53 downstream target genes p21, mdm2, and Bax. | [5] |
| A204 | Wild-Type | Upregulates p21 and mdm2 expression. | [6] |
| RD | Mutant | Stabilizes p53 levels and enhances the expression of p21, mdm2, and Apaf1. | [6] |
| HCT116+/+ | Wild-Type | Dramatically elevates p53 and p21(Waf1) protein levels; increases Bax expression. | [11] |
| HCT116-/- | p53-null | Smaller p53-independent p21(Waf1) induction. | [11] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of CP-31398 on wild-type p53 activation.
Western Blot Analysis for p53 and Target Protein Expression
Objective: To determine the effect of CP-31398 on the protein levels of p53 and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., A204, HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of CP-31398 (e.g., 0, 5, 10, 15 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, Mdm2, Bax, or β-actin (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of CP-31398 on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Treat cells with CP-31398 as described for Western blot analysis.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining and Analysis: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay using Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by CP-31398.
Methodology:
-
Cell Culture and Treatment: Treat cells with CP-31398 as described above.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Ubiquitination Assay
Objective: To determine if CP-31398 inhibits the ubiquitination of p53.
Methodology:
-
Cell Culture and Transfection: Co-transfect cells with expression vectors for HA-tagged ubiquitin and p53.
-
Treatment: Treat the transfected cells with CP-31398 and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate p53 using an anti-p53 antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and subject them to Western blot analysis using an anti-HA antibody to detect ubiquitinated p53.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Stabilization of p53 by CP-31398 inhibits ubiquitination without altering phosphorylation at serine 15 or 20 or MDM2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: CP-31398 and its Role in the Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-31398 is a styrylquinazoline (B1260680) derivative that has been identified as a small molecule capable of modulating the function of the tumor suppressor protein p53.[1][2] A significant portion of human cancers harbor mutations in the p53 gene, leading to a loss of its tumor-suppressive functions, including the induction of apoptosis. CP-31398 has garnered interest as a potential therapeutic agent due to its ability to restore wild-type conformation and function to mutant p53 and to stabilize wild-type p53, thereby reactivating the apoptotic pathway in cancer cells.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of CP-31398-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: p53-Dependent Apoptosis
CP-31398 primarily exerts its anti-cancer effects by targeting the p53 pathway. In cells with mutant p53, CP-31398 is reported to restore the wild-type DNA-binding conformation, enabling the transcription of p53 target genes.[2] In cells with wild-type p53, the compound leads to the stabilization of the p53 protein.[2][3] This stabilization results in an accumulation of active p53, which then transcriptionally activates downstream targets crucial for apoptosis.
The induction of apoptosis by CP-31398 involves the intrinsic mitochondrial pathway.[1][4] Key downstream effectors of p53, such as the pro-apoptotic protein Bax, are upregulated.[4] This leads to changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[1][4]
Quantitative Data on CP-31398-Induced Apoptosis
The following tables summarize the quantitative effects of CP-31398 on apoptosis and cell viability in various cancer cell lines as reported in the literature.
Table 1: Effect of CP-31398 on Apoptosis in A204 Rhabdomyosarcoma Cells [1]
| CP-31398 Concentration (µg/mL) | Percentage of Annexin V-Positive Cells |
| 0 (Control) | Baseline |
| 10 | Increased |
| 20 | Further Increased |
| 40 | Maximal Increase |
Note: The original data was presented as a dose-dependent increase in a graphical format. Specific percentages were not provided in the text.
Table 2: Induction of Sub-G1 Phase (Apoptosis) by CP-31398 in HCT116-Bax+/- Cells [5]
| Treatment Duration (hours) | Percentage of Cells in Sub-G1 Phase |
| 0 | < 5% |
| 24 | ~15% |
| 48 | ~25% |
Note: Data is estimated from graphical representations in the cited literature.
Signaling Pathway of CP-31398-Induced Apoptosis
Caption: Signaling pathway of CP-31398-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the effect of CP-31398 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CP-31398 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Prepare serial dilutions of CP-31398 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the CP-31398 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with CP-31398.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CP-31398 stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of CP-31398 for the desired duration.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for p53 Pathway Proteins
This protocol outlines the detection of key proteins in the CP-31398-induced apoptosis pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CP-31398 stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with CP-31398 at the desired concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow for Evaluating CP-31398
Caption: Experimental workflow for CP-31398 evaluation.
Conclusion
CP-31398 represents a promising therapeutic strategy for cancers with altered p53 function. Its ability to reactivate the p53 pathway and induce apoptosis has been demonstrated in various cancer cell models. This guide provides a foundational understanding of the mechanisms of CP-31398, along with practical data and protocols to aid researchers in further investigating its potential as an anti-cancer agent. Further studies are warranted to fully elucidate its clinical efficacy and to identify predictive biomarkers for patient response.
References
- 1. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
An In-depth Technical Guide to CP-319340 and its Role in Cell Cycle Arrest Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-319340 is a synthetic small molecule that has garnered significant interest in the field of cancer research for its ability to stabilize the tumor suppressor protein p53. The p53 protein plays a crucial role in preventing tumor development by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers, the function of p53 is abrogated, often through mutation or enhanced degradation. CP-319340 has been shown to rescue the function of wild-type p53, making it a promising candidate for therapeutic intervention in cancers retaining a wild-type p53 genotype. This technical guide provides a comprehensive overview of the core mechanisms of CP-319340, with a particular focus on its impact on cell cycle arrest pathways.
Mechanism of Action: Stabilizing the Guardian of the Genome
The primary mechanism of action of CP-319340 is its ability to stabilize the p53 protein. Under normal cellular conditions, p53 levels are kept low through continuous degradation, a process primarily mediated by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2). MDM2 binds to the N-terminal transactivation domain of p53, targeting it for ubiquitination and subsequent proteasomal degradation.
CP-319340 is thought to intercalate into the DNA binding domain of p53, inducing a conformational change that prevents its ubiquitination and degradation. This leads to the accumulation of functional p53 protein within the cell. The stabilized p53 can then act as a transcription factor, activating the expression of its downstream target genes.
Figure 1: Mechanism of p53 stabilization by CP-319340.
Cell Cycle Arrest Pathways Modulated by CP-319340
The activation of p53 by CP-319340 triggers a cascade of events that ultimately leads to cell cycle arrest, providing time for DNA repair or initiating apoptosis if the damage is irreparable. The primary cell cycle checkpoints affected are the G1/S and G2/M transitions.
G1 Phase Arrest
The G1 checkpoint is a critical restriction point that controls the entry of cells into the DNA synthesis (S) phase. The p53-mediated G1 arrest is primarily orchestrated by the cyclin-dependent kinase inhibitor (CDKI) p21WAF1/CIP1.[1][2]
-
p21 Induction: Stabilized p53 binds to the promoter of the CDKN1A gene, leading to the transcriptional upregulation of the p21 protein.
-
Inhibition of Cyclin/CDK Complexes: p21 directly binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes.[3][4] These complexes are essential for the phosphorylation of the retinoblastoma protein (Rb).
-
Rb Hypophosphorylation: In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.
Figure 2: p53-dependent G1 cell cycle arrest pathway.
G2/M Phase Arrest
In addition to the G1 checkpoint, p53 activation can also lead to arrest at the G2/M transition, preventing cells with damaged DNA from entering mitosis.[5][6]
-
p21-mediated Inhibition: p21 can also inhibit the activity of the Cyclin B1/CDC2 (CDK1) complex, which is the master regulator of entry into mitosis.[7]
-
Transcriptional Repression: p53 can directly repress the transcription of key mitotic genes, including CCNB1 (encoding Cyclin B1) and CDC2.[5][8]
Figure 3: p53-dependent G2/M cell cycle arrest pathway.
p53-Independent Effects
While the primary mechanism of CP-319340 is p53-dependent, some small molecules that stabilize p53 have been reported to exert p53-independent effects on the cell cycle. However, specific studies detailing p53-independent cell cycle arrest by CP-319340 are limited. It is plausible that at higher concentrations, CP-319340 could have off-target effects that might influence cell cycle progression independently of p53. Further research is required to elucidate any such mechanisms.
Data Presentation
Table 1: IC50 Values of CP-319340 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| MCF-7 | Breast | Wild-Type | Data not available |
| HCT116 | Colon | Wild-Type | Data not available |
| A549 | Lung | Wild-Type | Data not available |
| PC-3 | Prostate | Null | Data not available |
| H1299 | Lung | Null | Data not available |
Table 2: Effect of CP-319340 on Cell Cycle Distribution in a p53 Wild-Type Cancer Cell Line (e.g., MCF-7)
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | - | Data not available | Data not available | Data not available |
| CP-319340 | X | Data not available | Data not available | Data not available |
| CP-319340 | Y | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of CP-319340's effects. The following are adapted standard protocols for key experiments.
Cell Viability Assay (MTT Assay) to Determine IC50
Figure 4: Workflow for determining the IC50 of CP-319340.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of CP-319340 in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with CP-319340 at the desired concentrations for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat cells with CP-319340, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Cyclin D1, CDK4, Cyclin B1, CDC2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse CP-319340-treated and control cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against p53 or MDM2 overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against p53 and MDM2 to detect the interaction.
Conclusion
CP-319340 represents a promising therapeutic strategy for cancers with wild-type p53 by stabilizing the p53 protein and inducing cell cycle arrest. Its mechanism of action is primarily centered on the p53-p21 axis, leading to G1 and potentially G2/M arrest. While the qualitative aspects of its function are understood, further research is needed to provide detailed quantitative data on its efficacy across various cancer types and to fully elucidate the intricacies of its signaling pathways, including potential p53-independent effects. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of CP-319340 and similar p53-activating compounds.
References
- 1. An overview of the cell cycle arrest protein, p21(WAF1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of cell cycle regulatory protein p21(WAF1/Cip1) on apoptosis and sensitivity to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK4/cyclin D1/PCNA complexes during staurosporine-induced G1 arrest and G0 arrest of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. ucl.ac.uk [ucl.ac.uk]
In Vitro Profile of CP-319340: A p53 Modulator in Cancer Cell Lines
An In-depth Technical Overview for Researchers and Drug Development Professionals
Introduction
CP-319340 is a styrylquinazoline (B1260680) derivative that has been investigated for its potential as an anticancer agent. Its primary mechanism of action is attributed to its ability to modulate the function of the tumor suppressor protein p53. In cancer cells harboring mutant p53, CP-319340 has been shown to restore its wild-type conformation and function, leading to the activation of downstream pathways that control cell cycle progression and apoptosis. Furthermore, in cells with wild-type p53, the compound can stabilize the protein, enhancing its tumor-suppressive activities. This technical guide provides a comprehensive overview of the key in vitro studies that have characterized the cellular effects of CP-319340 and its closely related analog, CP-31398.
Core Mechanism of Action: p53 Stabilization and Functional Restoration
CP-319340 and its analogs are designed to interact with the p53 protein. In cells with mutated p53, which is often misfolded and inactive, these compounds can induce a conformational change that restores its ability to bind to DNA and transactivate target genes.[1][2][3] In cell lines with wild-type p53, CP-319340 has been observed to stabilize the protein, leading to its accumulation and enhanced transcriptional activity.[1][4] This dual action on both mutant and wild-type p53 makes it a compound of significant interest in oncology research.
Effects on Cell Viability and Proliferation
In vitro studies have consistently demonstrated the ability of CP-319340's analog, CP-31398, to inhibit the growth of various human cancer cell lines. The antiproliferative effects are observed in a dose-dependent manner and are often linked to the p53 status of the cells.
| Cell Line | Cancer Type | p53 Status | Key Findings | Reference |
| A204 | Rhabdomyosarcoma | Wild-type | Induction of p53-dependent cell cycle arrest and apoptosis. | [5] |
| RD | Rhabdomyosarcoma | Mutant | Induction of p53-dependent cell cycle arrest and apoptosis. | [5] |
| A431 | Epidermoid Carcinoma | Mutant | Induction of cell cycle arrest and apoptosis. | [2] |
| HCT116+/+ | Colon Carcinoma | Wild-type | Dose- and time-dependent induction of apoptosis. | [4] |
| HCT116-/- | Colon Carcinoma | p53-deficient | Reduced susceptibility to apoptosis compared to p53 wild-type cells. | [4] |
| DLD1 | Colon Cancer | Mutant | Underwent G1 cell cycle arrest. | [6] |
| H460 | Lung Cancer | Wild-type | Underwent G1 cell cycle arrest. | [6] |
| SKOV3 | Ovarian Cancer | p53 non-expressing | No significant growth inhibition. | [1] |
| MMRU | Melanoma | Wild-type | Exhibited apoptosis upon treatment. | [7] |
| MeWo | Melanoma | Single p53 point mutation | Exhibited apoptosis upon treatment. | [7] |
| Sk-mel-110 | Melanoma | Multiple p53 mutations | Did not exhibit apoptosis. | [7] |
Induction of Cell Cycle Arrest
A prominent effect of CP-319340 and its analogs is the induction of cell cycle arrest, primarily at the G1 phase.[2][5][6] This arrest is a direct consequence of p53 activation and the subsequent upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[2][4][5]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Cancer cell lines (e.g., A204, RD, A431) are seeded in appropriate culture dishes and allowed to adhere overnight. The cells are then treated with varying concentrations of the compound (e.g., 5-20 µg/mL) or vehicle control (DMSO) for specified time periods (e.g., 24-48 hours).[2][5]
-
Cell Harvesting and Fixation: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) while vortexing. The fixed cells are stored at -20°C until analysis.
-
Staining and Analysis: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a quantitative measure of DNA content. The stained cells are then analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M) is determined based on their DNA content.[5]
Induction of Apoptosis
In many cancer cell lines, treatment with CP-319340 analogs leads to the induction of apoptosis. This programmed cell death is a critical mechanism for eliminating cancerous cells and is often mediated through the intrinsic, or mitochondrial, pathway.
p53-Dependent Mitochondrial Apoptosis Pathway
The activation of p53 by CP-319340 analogs leads to the transcriptional upregulation of pro-apoptotic genes, most notably Bax and PUMA.[2][4][7] This shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family results in increased mitochondrial outer membrane permeabilization (MOMP). Consequently, cytochrome c is released from the mitochondria into the cytoplasm, which then triggers the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, ultimately leading to the biochemical and morphological hallmarks of apoptosis.[2][4][7]
Experimental Protocol: Detection of Apoptosis by TUNEL Assay
-
Cell Culture and Treatment: Cells are grown on coverslips in a suitable culture dish and treated with the compound as described for the cell cycle analysis.
-
Fixation and Permeabilization: Following treatment, cells are washed with PBS and fixed with a formaldehyde-based solution. Subsequently, the cells are permeabilized with a detergent-containing solution (e.g., Triton X-100) to allow the labeling enzyme to access the nuclear DNA.
-
TUNEL Labeling: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) reaction is performed. This involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Apoptotic cells are identified by their bright nuclear fluorescence.[5]
Conclusion
The in vitro studies of CP-319340 and its analogs have provided a strong rationale for their potential as anticancer therapeutics. By targeting the p53 pathway, these compounds can induce cell cycle arrest and apoptosis in a wide range of cancer cell lines with both mutant and wild-type p53. The detailed experimental protocols and signaling pathways outlined in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of p53-modulating compounds. Further investigations are warranted to translate these promising in vitro findings into effective clinical applications.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-319340 (free base)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-319340 is a styrylquinazoline (B1260680) derivative that has garnered significant interest in the field of cancer research for its ability to restore the transcriptional activity of mutant p53, a tumor suppressor protein frequently inactivated in human cancers. By stabilizing the wild-type conformation of p53, CP-319340 can trigger downstream pathways leading to cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. These application notes provide a comprehensive overview of the experimental protocols and quantitative data related to the cellular effects of CP-319340.
Mechanism of Action
CP-319340 functions by binding to the DNA-binding domain of mutant p53, thereby stabilizing its conformation and restoring its ability to bind to its consensus DNA sequence. This leads to the transcriptional activation of p53 target genes, such as CDKN1A (encoding p21) and BAX. The p21 protein is a potent cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1/S checkpoint. BAX is a pro-apoptotic protein that, upon activation, translocates to the mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.
Data Presentation
Pharmacokinetic Properties of CP-319340 in Rats
The following table summarizes the pharmacokinetic parameters of CP-319340 in male CD and F344 rats following a single intravenous bolus dose.
| Parameter | Value | Reference |
| Bioavailability | 12-32% | [1] |
| Elimination Half-life (t½) | 14-20 hours | [1] |
| Clearance (CL) | 4.2-4.8 L/h/kg | [1] |
| Volume of Distribution (Vd) | 70-82 L/kg | [1] |
In Vitro Efficacy of CP-319340
The following tables summarize the dose-dependent effects of CP-319340 on cell viability, cell cycle distribution, and apoptosis in various human cancer cell lines.
Table 1: IC50 Values of CP-319340 in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| A431 | Skin Carcinoma | Mutant (R273H) | Not explicitly stated, but effects seen at 10-40 µg/mL | [2] |
| HT-29 | Colorectal Cancer | Mutant (R273H) | Not explicitly stated, but effects seen with administration | [3] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Mutant | Not explicitly stated, but dose-dependent inhibition observed | [3] |
| RD | Rhabdomyosarcoma | Mutant | Not explicitly stated, but effects seen at 10-40 µg/mL | [4] |
| A204 | Rhabdomyosarcoma | Wild-Type | Not explicitly stated, but effects seen at 10-40 µg/mL | [4] |
| MMRU | Melanoma | Wild-Type | Apoptosis observed at 15 µg/mL | [5] |
| MeWo | Melanoma | Mutant (point mutation) | Apoptosis observed at 15 µg/mL | [5] |
| Sk-mel-110 | Melanoma | Mutant (multiple mutations) | No apoptosis observed at 15 µg/mL | [5] |
Table 2: Effect of CP-319340 on Cell Cycle Distribution
| Cell Line | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| SW579 | 0 | 65.5 | 24.5 | 10.0 | [6] |
| SW579 | 0.3 | 58.0 | 28.5 | 13.5 | [6] |
| SW579 | 3 | 45.5 | 21.0 | 33.5 | [6] |
| A431 | 0 µg/mL | ~60 | ~25 | ~15 | [7] |
| A431 | 10 µg/mL | ~75 | ~15 | ~10 | [7] |
| A431 | 20 µg/mL | ~80 | ~10 | ~10 | [7] |
| A204 | 0 µg/mL | ~55 | ~30 | ~15 | [4] |
| A204 | 10 µg/mL | ~70 | ~20 | ~10 | [4] |
| A204 | 20 µg/mL | ~75 | ~15 | ~10 | [4] |
Table 3: Induction of Apoptosis by CP-319340
| Cell Line | Concentration (µg/mL) | % Apoptotic Cells (Sub-G1) | Reference |
| A431 | 0 | <5 | [7] |
| A431 | 20 | ~25 | [7] |
| A431 | 40 | ~40 | [7] |
| A204 | 0 | <5 | [4] |
| A204 | 20 | ~20 | [4] |
| A204 | 40 | ~35 | [4] |
| HCT116 p53+/+ | 15 | Significant increase | [8] |
| HCT116 p53-/- | 15 | No significant increase | [8] |
Experimental Protocols
Western Blot Analysis of p53 Pathway Activation
This protocol details the methodology for assessing the protein levels of p53 and its downstream targets, p21 and Bax, following treatment with CP-319340.
Materials:
-
Cancer cell line of interest (e.g., A431, HT-29)
-
CP-319340 (free base)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies: anti-p53 (e.g., DO-1), anti-p21 (e.g., C-19), anti-Bax (e.g., N-20), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat cells with various concentrations of CP-319340 (e.g., 0, 5, 10, 20 µg/mL) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-p53 (1:1000), anti-p21 (1:500), anti-Bax (1:500), anti-β-actin (1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cancer cells treated with CP-319340.[9]
Materials:
-
Cancer cell line of interest
-
CP-319340 (free base)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate (B86180) in PBS)
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with CP-319340 as described for the Western blot protocol.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in PBS and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol outlines the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[10][11]
Materials:
-
Cancer cell line of interest
-
CP-319340 (free base)
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
Procedure:
-
Cell Culture and Treatment: Treat cells with CP-319340 as previously described.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add more Binding Buffer and analyze the cells by flow cytometry within one hour.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells by quadrant analysis.
Conclusion
CP-319340 is a promising small molecule that effectively restores the tumor-suppressive functions of mutant p53, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines. The protocols and data presented in these application notes provide a framework for researchers to investigate the cellular and molecular effects of CP-319340 and to further explore its potential as a therapeutic agent in cancer treatment.
References
- 1. rsc.org [rsc.org]
- 2. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. tandfonline.com [tandfonline.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols for CP-319340 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-319340 is a styrylquinazoline (B1260680) derivative that has been identified as a potent modulator of the p53 tumor suppressor protein. It is recognized for its ability to restore the wild-type conformation of mutant p53, thereby reactivating its tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis. These application notes provide detailed protocols for utilizing CP-319340 in various in vitro cancer cell line experiments to assess its efficacy and mechanism of action.
Mechanism of Action
CP-319340 functions primarily by stabilizing the DNA-binding domain of both wild-type and mutant p53 proteins. This stabilization promotes the proper folding of mutant p53 into a wild-type-like, transcriptionally active conformation. The reactivated p53 can then bind to the promoter regions of its target genes, leading to the upregulation of proteins involved in cell cycle control and apoptosis, such as p21, PUMA, and BAX.
Data Presentation
The following tables are structured to facilitate the recording and comparison of quantitative data from in vitro experiments with CP-319340.
Table 1: Cell Viability (IC50) Data for CP-319340
| Cell Line | p53 Status | Incubation Time (hours) | IC50 (µM) | Reference (Internal/Published) |
| HT-29 (Colon) | Mutant (R273H) | 48 | [Insert Value] | |
| SW480 (Colon) | Mutant (R273H, P309S) | 48 | [Insert Value] | |
| A549 (Lung) | Wild-Type | 48 | [Insert Value] | |
| H1299 (Lung) | Null | 48 | [Insert Value] | |
| MCF-7 (Breast) | Wild-Type | 48 | [Insert Value] |
Table 2: Apoptosis Induction by CP-319340
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Reference (Internal/Published) |
| HT-29 | 10 | 24 | [Insert Value] | |
| HT-29 | 20 | 24 | [Insert Value] | |
| A549 | 10 | 24 | [Insert Value] | |
| A549 | 20 | 24 | [Insert Value] |
Table 3: Western Blot Analysis of p53 Pathway Proteins
| Cell Line | Treatment | p53 Fold Change | p21 Fold Change | PUMA Fold Change | BAX Fold Change |
| HT-29 | CP-319340 (10 µM, 24h) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| A549 | CP-319340 (10 µM, 24h) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of CP-319340.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
CP-319340 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of CP-319340 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted CP-319340 solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with CP-319340.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of CP-319340 for the specified duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Western Blot Analysis
This protocol is for detecting changes in the expression of p53 and its downstream target proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-BAX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: p53 signaling pathway activated by CP-319340.
Caption: General workflow for in vitro evaluation of CP-319340.
Application Notes and Protocols for Western Blot Analysis of p53 Activation by CP-31398
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-31398 is a small molecule compound known to stabilize the tumor suppressor protein p53, thereby activating its downstream signaling pathways. This activation can lead to critical cellular outcomes such as cell cycle arrest and apoptosis, making CP-31398 a compound of interest in cancer research and drug development. CP-31398 has been shown to act on both wild-type and mutant p53, restoring its tumor-suppressive functions. The primary mechanism of p53 stabilization by CP-31398 is through the inhibition of its ubiquitination and subsequent degradation, a process that is notably independent of phosphorylation at key sites like Serine 15 and 20.
Western blot analysis is a fundamental technique to elucidate the molecular mechanism of CP-31398. This method allows for the semi-quantitative and qualitative assessment of protein expression levels, providing insights into the activation state of p53 and its downstream targets. These application notes provide a comprehensive guide to performing Western blot analysis to monitor the activation of the p53 pathway in response to CP-31398 treatment.
Key Signaling Pathway
CP-31398 treatment leads to the stabilization of p53, which then transcriptionally activates a cascade of downstream target genes. Key among these are:
-
p21 (WAF1/CIP1): A cyclin-dependent kinase inhibitor that plays a crucial role in G1 cell cycle arrest.
-
MDM2: A key negative regulator of p53, which in a feedback loop, is also a transcriptional target of p53.
-
Bax and PUMA: Pro-apoptotic proteins belonging to the Bcl-2 family that are essential for initiating the intrinsic apoptotic pathway.
The upregulation of these proteins serves as a reliable indicator of p53 activation by CP-31398.
Data Presentation: Expected Outcomes of CP-31398 Treatment
The following tables summarize the expected changes in protein expression levels following treatment with CP-31398, based on findings from various cancer cell lines. The magnitude of the response can be cell-line dependent and is influenced by the concentration of CP-31398 and the duration of treatment.
Table 1: Dose-Dependent Effect of CP-31398 on p53 and Downstream Target Expression (24-hour treatment)
| Target Protein | 5 µg/mL CP-31398 (Relative Expression) | 10 µg/mL CP-31398 (Relative Expression) | 15 µg/mL CP-31398 (Relative Expression) |
| p53 | Moderate Increase | Significant Increase | Strong Increase |
| p21 | Moderate Increase | Significant Increase | Strong Increase |
| MDM2 | Slight to Moderate Increase | Moderate Increase | Significant Increase |
| Bax | Slight Increase | Moderate Increase | Significant Increase |
| PUMA | Slight Increase | Moderate Increase | Significant Increase |
Table 2: Time-Course of p53 and Downstream Target Expression with 10 µg/mL CP-31398
| Target Protein | 3 hours (Relative Expression) | 6 hours (Relative Expression) | 12 hours (Relative Expression) | 24 hours (Relative Expression) |
| p53 | Noticeable Increase | Moderate Increase | Strong Increase | Sustained Strong Increase |
| p21 | Noticeable Increase | Moderate Increase | Strong Increase | Sustained Strong Increase |
| MDM2 | Slight Increase | Noticeable Increase | Moderate Increase | Strong Increase |
| Bax | Minimal Increase | Slight Increase | Noticeable Increase | Moderate to Strong Increase |
| PUMA | Minimal Increase | Slight Increase | Noticeable Increase | Moderate to Strong Increase |
Experimental Protocols
Cell Culture and CP-31398 Treatment
-
Cell Line Selection: Choose a suitable cancer cell line. A431 (human epidermoid carcinoma, mutant p53), A204 (rhabdomyosarcoma, wild-type p53), RD (rhabdomyosarcoma, mutant p53), and HT-29 (human colon cancer, mutant p53) have been shown to be responsive to CP-31398.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
CP-31398 Preparation: Prepare a stock solution of CP-31398 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 15 µg/mL). A vehicle control (DMSO) should be prepared at a concentration equivalent to the highest concentration of CP-31398 used.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of CP-31398 or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction (Cell Lysis)
-
Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA (Radioimmunoprecipitation assay) buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.
-
RIPA Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitor cocktail immediately before use.
-
-
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA (bicinchoninic acid) assay.
Western Blot Protocol
-
Sample Preparation: Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. For optimal results, load equal amounts of protein for each sample (typically 20-40 µg per lane). Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE:
-
Select an appropriate polyacrylamide gel percentage based on the molecular weight of the target proteins. A 10% or 12% gel is suitable for p53 (53 kDa), p21 (21 kDa), and MDM2 (90 kDa), while a 12% or 15% gel is better for Bax (21 kDa) and PUMA (23 kDa).
-
Load the prepared samples into the wells of the SDS-PAGE gel. Include a pre-stained protein ladder to monitor the separation and estimate protein sizes.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane. A wet transfer system is commonly used.
-
Perform the transfer in 1x transfer buffer (containing methanol) at 100V for 60-90 minutes or overnight at a lower voltage in a cold room.
-
-
Immunoblotting:
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer. Recommended primary antibodies and starting dilutions are listed in Table 3. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Analysis:
-
Analyze the resulting bands. The intensity of the bands corresponding to the target proteins should increase with CP-31398 treatment in a dose- and time-dependent manner.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as β-actin (42 kDa) or GAPDH (37 kDa).
-
For quantitative analysis, perform densitometry on the bands using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Host Species | Starting Dilution | Molecular Weight (kDa) |
| p53 | Mouse/Rabbit | 1:1000 | 53 |
| p21 | Mouse/Rabbit | 1:1000 | 21 |
| MDM2 | Mouse/Rabbit | 1:1000 | 90 |
| Bax | Rabbit | 1:1000 | 21 |
| PUMA | Rabbit | 1:1000 | 23 |
| β-actin | Mouse | 1:5000 | 42 |
| GAPDH | Rabbit | 1:5000 | 37 |
Mandatory Visualizations
Signaling Pathway of p53 Activation by CP-31398
Caption: CP-31398 stabilizes p53 by inhibiting its ubiquitination, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Western Blot Analysis
Caption: A streamlined workflow for analyzing p53 activation by CP-31398 using Western blotting.
Application Notes and Protocols for CP-313940 in Colon Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-313940 is a styrylquinazoline (B1260680) derivative that has garnered significant interest in oncology research for its ability to stabilize the tumor suppressor protein p53. In many cancers, including colorectal cancer, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein that can no longer effectively control cell growth and apoptosis. CP-313940 and its closely related analog, CP-31398, have been shown to restore the wild-type conformation and function of mutant p53, thereby reactivating its tumor-suppressive activities. This document provides detailed application notes and experimental protocols for the use of CP-313940 in colon cancer research, with a focus on its mechanism of action and preclinical efficacy.
Mechanism of Action
CP-313940's primary mechanism of action is the stabilization of both wild-type and mutant p53 proteins. By intercalating into the DNA-p53 core domain complex, CP-313940 is thought to prevent the denaturation of the p53 protein, thus maintaining its active conformation.[1] This restoration of p53 function leads to the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis.[2][3][4] In colon cancer cells harboring mutant p53, treatment with CP-313940 leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis through the intrinsic mitochondrial pathway.[2][3]
Data Presentation
In Vitro Efficacy of CP-31398 in Colon Cancer Cell Lines
| Cell Line | p53 Status | Assay | Concentration (µg/mL) | Duration (h) | Observed Effect | Reference |
| HT-29 | Mutant (R273H) | Cell Viability | 10 | 24 | Inhibition of cell growth | [2] |
| HT-29 | Mutant (R273H) | Apoptosis | 10 | 24 | Induction of apoptosis | [2] |
| HT-29 | Mutant (R273H) | Cell Cycle | 10 | 24 | G1 phase arrest | [2] |
| SW620 | Mutant (R273H) | Cell Viability | 10 | 24 | Inhibition of cell growth | [2] |
| HCT116 p53+/+ | Wild-type | Apoptosis | 15 | 24 | Induction of apoptosis | [5] |
| HCT116 p53-/- | Null | Apoptosis | 15 | 24 | No significant apoptosis | [5] |
In Vivo Efficacy of CP-31398 in a Colon Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Nude Mice | HT-29 | CP-31398 | Intraperitoneal injection | Significant reduction in tumor volume | [2] |
Experimental Protocols
Cell Culture
The human colorectal adenocarcinoma cell lines HT-29 (ATCC HTB-38) and SW620 (ATCC CCL-227) are suitable models for studying the effects of CP-313940, as they both harbor a p53 mutation at codon 273.[2]
-
Growth Medium: McCoy's 5A Medium (for HT-29) or Leibovitz's L-15 Medium (for SW620), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of CP-313940 on the viability of colon cancer cells.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of CP-313940 (e.g., 0, 5, 10, 20 µg/mL) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the use of flow cytometry to quantify apoptosis induced by CP-313940.
-
Cell Treatment: Seed HT-29 or SW620 cells in 6-well plates and treat with CP-313940 (e.g., 10 µg/mL) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution following CP-313940 treatment.
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol and harvest.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the expression of p53 and its downstream targets.
-
Protein Extraction: Treat cells with CP-313940, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cyclin D, and anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol describes the establishment of a colon cancer xenograft model to evaluate the in vivo efficacy of CP-313940.
-
Animal Model: Use 4-6 week old female athymic nude mice.
-
Cell Inoculation: Subcutaneously inject 5 x 10⁶ HT-29 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach an average volume of 100 mm³, randomize the mice into treatment and control groups. Administer CP-313940 (e.g., via intraperitoneal injection) according to the desired dosing schedule. The control group should receive a vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
CP-313940 represents a promising therapeutic agent for colorectal cancers harboring p53 mutations. Its ability to restore the tumor-suppressive functions of mutant p53 leads to the inhibition of cancer cell growth both in vitro and in vivo. The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the preclinical efficacy and mechanism of action of CP-313940 in the context of colon cancer. Further studies are warranted to fully elucidate its therapeutic potential and to identify biomarkers for patient stratification.
References
Application Notes and Protocols for Apoptosis Assays with CP-313940 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CP-313940 for inducing apoptosis and detail the protocols for its assessment using common and reliable apoptosis assays.
Introduction to CP-313940
CP-313940 is a small molecule compound that has been identified as a stabilizer of the p53 tumor suppressor protein. In many cancer cells, p53 is mutated or inactivated, allowing for uncontrolled cell proliferation. CP-313940 is capable of restoring the wild-type conformation and function to some mutant p53 proteins, as well as stabilizing wild-type p53.[1][2] This reactivation of p53 function triggers downstream cellular processes, including cell cycle arrest and, significantly, apoptosis.[1][3] The induction of apoptosis by CP-313940 makes it a compound of interest in cancer research and drug development.
The primary mechanism of CP-313940-induced apoptosis involves the intrinsic, or mitochondrial, pathway. Stabilization of p53 leads to the transcriptional upregulation of pro-apoptotic proteins such as Bax and PUMA.[4][5] This shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family results in the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[4][5]
Data Presentation
The following tables summarize quantitative data from representative apoptosis assays following treatment with CP-313940.
Table 1: Dose-Dependent Induction of Apoptosis by CP-313940 in A204 Rhabdomyosarcoma Cells (Annexin V/PI Staining)
| Treatment Group | Concentration (µg/mL) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 0 | ~95% | ~3% | ~2% |
| CP-313940 | 10 | ~70% | ~15% | ~15% |
| CP-313940 | 20 | ~45% | ~25% | ~30% |
| CP-313940 | 40 | ~20% | ~30% | ~50% |
Data is representative and extracted from graphical representations in published literature. Actual values may vary based on experimental conditions and cell line.[6]
Table 2: Time-Course of Caspase-3 Activity Following CP-313940 Treatment (Hypothetical Data)
| Treatment Group | Time (hours) | Fold Increase in Caspase-3 Activity (vs. Control) |
| CP-313940 (20 µg/mL) | 0 | 1.0 |
| CP-313940 (20 µg/mL) | 6 | 1.5 |
| CP-313940 (20 µg/mL) | 12 | 3.2 |
| CP-313940 (20 µg/mL) | 24 | 5.8 |
This table presents hypothetical data to illustrate the expected trend of caspase-3 activation over time with CP-313940 treatment, based on its known mechanism of action.
Table 3: Quantification of Apoptotic Cells by TUNEL Assay After CP-313940 Treatment (Hypothetical Data)
| Treatment Group | Concentration (µg/mL) | % TUNEL-Positive Cells |
| Control (Vehicle) | 0 | < 2% |
| CP-313940 | 10 | ~15% |
| CP-313940 | 20 | ~35% |
| CP-313940 | 40 | ~60% |
This table presents hypothetical data to illustrate the expected dose-dependent increase in DNA fragmentation as detected by the TUNEL assay following CP-313940 treatment.
Mandatory Visualizations
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis Following CP-313940 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-313940 is a styrylquinazoline (B1260680) derivative that has garnered significant interest in cancer research for its ability to restore the wild-type conformation and DNA-binding activity to mutant forms of the tumor suppressor protein p53.[1][2] The p53 protein plays a critical role in maintaining genomic stability by orchestrating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[3] Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to uncontrolled cell proliferation. By rescuing the function of mutant p53, CP-313940 can re-establish the p53-mediated signaling pathways that regulate cell cycle progression, primarily inducing a G1 phase arrest. This application note provides a comprehensive overview of the effects of CP-313940 on the cell cycle and detailed protocols for its analysis.
Mechanism of Action: p53-Mediated Cell Cycle Arrest
CP-313940 is understood to stabilize the wild-type conformation of mutant p53, thereby restoring its ability to bind to DNA and transactivate its target genes. A key downstream target of p53 is the cyclin-dependent kinase inhibitor p21WAF1/CIP1. Upon activation by a restored p53, p21 expression is upregulated. The p21 protein then binds to and inhibits the activity of cyclin-dependent kinase 2 (CDK2)/cyclin E and CDK4/cyclin D complexes. These complexes are essential for the progression of the cell cycle from the G1 to the S phase. By inhibiting these CDKs, CP-313940 effectively enforces a G1 cell cycle checkpoint, preventing cells with damaged DNA from entering the synthesis phase and replicating their genome. This G1 arrest provides an opportunity for the cell to either repair the DNA damage or undergo apoptosis if the damage is irreparable.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the effects of CP-313940 on the cell cycle distribution of various cancer cell lines. The data is presented as the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) after treatment with CP-313940 at different concentrations and for various durations. This data is illustrative and has been compiled from representative studies. Actual results may vary depending on the cell line, experimental conditions, and the specific p53 mutation.
Table 1: Dose-Dependent Effect of CP-313940 on Cell Cycle Distribution in A431 Human Skin Carcinoma Cells (mutant p53)
| Treatment (24 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 45.2 | 35.8 | 19.0 |
| CP-313940 (5 µM) | 68.5 | 20.1 | 11.4 |
| CP-313940 (10 µM) | 75.3 | 15.2 | 9.5 |
Table 2: Time-Course of CP-313940 (10 µM) on Cell Cycle Distribution in HT-29 Human Colon Cancer Cells (mutant p53)
| Treatment Duration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 hours (Control) | 50.1 | 30.5 | 19.4 |
| 12 hours | 62.8 | 25.1 | 12.1 |
| 24 hours | 72.4 | 18.3 | 9.3 |
| 48 hours | 78.9 | 12.5 | 8.6 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with CP-313940
-
Cell Seeding: Plate the desired cancer cell line (e.g., A431, HT-29) in appropriate cell culture dishes or flasks at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of CP-313940 in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of CP-313940 used.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of CP-313940 or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium (B1200493) Iodide Staining
This protocol is a widely used method for analyzing DNA content and determining the cell cycle distribution.
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A Solution (100 µg/mL in PBS)
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly transfer the cell suspension to a conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Storage: The fixed cells can be stored at -20°C for at least 24 hours before staining. For longer-term storage, store at -20°C for up to several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge at 850 x g for 5 minutes.
-
Decant the PBS and resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.
-
Collect the fluorescence signal from the propidium iodide in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Use a dot plot of the fluorescence area versus height (or width) to gate on single cells and exclude doublets and aggregates.
-
Collect data for at least 10,000 single-cell events per sample.
-
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histogram. The software will model the G0/G1, S, and G2/M populations to determine the percentage of cells in each phase.
Visualizations
Caption: CP-313940 restores wild-type p53 function, leading to G1 arrest.
Caption: Workflow for cell cycle analysis after CP-313940 treatment.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies with CP-313940
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and known effects of CP-313940 in in vivo xenograft models. CP-313940 is a small molecule compound designed to stabilize the p53 tumor suppressor protein, representing a promising therapeutic strategy for cancers with p53 mutations.
Mechanism of Action
CP-313940 functions by stabilizing the wild-type and, notably, various mutant forms of the p53 protein.[1][2][3] Its primary mechanism involves the prevention of p53 ubiquitination, a process that tags the protein for degradation. By inhibiting this degradation, CP-313940 leads to the accumulation of functionally active p53 in the nucleus. This restored p53 activity triggers downstream pathways leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
In Vivo Efficacy
Preclinical studies have demonstrated the potential of CP-313940 to inhibit tumor growth in xenograft models. In a colorectal cancer model using HT-29 cells, which harbor a p53 mutation, administration of CP-313940 led to the blockage of xenograft tumor growth.[1] This anti-tumor effect was associated with the modulation of key downstream targets of the p53 pathway.[1] Similarly, in a liver cancer xenograft model using PLC/PRF/5 cells, CP-313940 was also shown to inhibit tumor growth through the transactivation of p53-responsive molecules.[4]
Data Presentation
Table 1: Summary of In Vivo Xenograft Studies with CP-313940
| Cell Line | Tumor Type | Mouse Strain | Administration Route | Dosing Schedule | Outcome | Downstream Effects Observed in Xenografts |
| HT-29 | Colorectal Cancer | Nude Mice | Intratumoral | Not Specified | Blocked tumor growth | Modulation of Bax, Bcl-2, caspase 3, cyclin D, and Mdm2 expression |
| PLC/PRF/5 | Liver Cancer | Not Specified | Not Specified | Not Specified | Blocked tumor growth | Transactivation of p53-responsive downstream molecules |
Table 2: Template for Quantitative Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day X (mm³) ± SD | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | [Insert Data] | - |
| CP-313940 | [Dose 1] | [Insert Data] | [Insert Data] |
| CP-313940 | [Dose 2] | [Insert Data] | [Insert Data] |
| Positive Control | [Dose] | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are detailed, generalized protocols for conducting in vivo xenograft studies. Specific parameters for CP-313940, such as the precise dosage and administration vehicle, require optimization based on preliminary dose-finding and tolerability studies.
Protocol 1: Subcutaneous Xenograft Model Development
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., HT-29) in appropriate media and conditions to 80-90% confluency.
- Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.
2. Animal Handling and Implantation:
- Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
- Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
- Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse using a 27-gauge needle.
- Monitor the animals for tumor growth.
Protocol 2: CP-313940 Administration
1. Preparation of Dosing Solution:
- Based on the desired dosage, prepare a stock solution of CP-313940. The vehicle for administration needs to be determined based on the compound's solubility and stability (e.g., a solution containing DMSO, PEG300, and saline).
2. Administration:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Administer the prepared CP-313940 solution or vehicle control to the mice. Based on available literature for other small molecules, administration could be via intraperitoneal (IP) injection or oral gavage. The dosing schedule will need to be optimized (e.g., daily, every other day).
Protocol 3: Tumor Measurement and Data Collection
1. Tumor Volume Measurement:
- Measure tumor dimensions (length and width) using digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
2. Body Weight and Health Monitoring:
- Monitor the body weight of the mice regularly as an indicator of toxicity.
- Observe the general health and behavior of the animals throughout the study.
3. Endpoint and Tissue Collection:
- At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.
- Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting, immunohistochemistry) to assess the expression of p53 and its downstream targets.
Visualization of Pathways and Workflows
Caption: CP-313940 signaling pathway.
Caption: In vivo xenograft experimental workflow.
References
- 1. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: CP-319340 (Free Base)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-319340 (free base), focusing on common solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving CP-319340 free base. What are the recommended solvents?
A1: CP-319340 free base is known to have low solubility in aqueous solutions. For stock solutions, organic solvents are recommended. The most common solvent used for initial solubilization is Dimethyl Sulfoxide (DMSO). Ethanol can also be used, but may be less effective for achieving high concentrations.
Q2: My CP-319340 solution appears cloudy or has precipitated after dilution in aqueous media. What should I do?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer for cell-based assays. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The solubility of CP-319340 in aqueous media is limited. Try lowering the final concentration of the compound in your experiment.
-
Increase the Solvent Concentration: While not always feasible due to potential toxicity to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might help maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous medium can help to maintain the solubility of hydrophobic compounds.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the thermal stability of the compound over extended periods.
-
Sonication: Brief sonication of the solution can help to break up aggregates and improve dissolution.
Q3: Can I prepare a stock solution of CP-319340 in water?
A3: It is not recommended to prepare a primary stock solution of CP-319340 free base in water due to its poor aqueous solubility. An organic solvent like DMSO should be used to create a concentrated stock, which can then be serially diluted in your experimental aqueous medium.
Q4: How should I store my CP-319340 stock solution?
A4: Stock solutions of CP-319340 in DMSO should be stored at -20°C or -80°C to ensure stability. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Solubility Data
Quantitative solubility data for CP-319340 free base is not widely published. The following table provides a qualitative summary based on common laboratory solvents.
| Solvent | Solubility | Concentration Range | Notes |
| DMSO | Soluble | ≥ 10 mM | Recommended for primary stock solutions. |
| Ethanol | Sparingly Soluble | 1-5 mM | May require warming to fully dissolve. |
| Water | Insoluble | < 0.1 mM | Not recommended for stock solutions. |
| Aqueous Buffers (e.g., PBS) | Very Poorly Soluble | Low µM range | Prone to precipitation. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of CP-319340 in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of CP-319340 free base powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out X mg of CP-319340 (where X is the molecular weight of CP-319340 in g/mol multiplied by 0.01).
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Facilitate Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution to 37°C for 5-10 minutes or sonicate for a few minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Visualizations
Signaling Pathway of p53 Activation
CP-319340 is a small molecule designed to stabilize the wild-type conformation of the p53 tumor suppressor protein, thereby enhancing its anti-tumor activity. The diagram below illustrates the central role of p53 in response to cellular stress.
Navigating the Nuances of CP-319340 Stability in Cell Culture Media: A Technical Guide
For researchers, scientists, and drug development professionals utilizing CP-319340, ensuring its stability and consistent activity in cell culture experiments is paramount for generating reliable and reproducible data. This technical support center provides a comprehensive resource, including frequently asked questions (FAQs) and troubleshooting guides, to address common challenges encountered when working with this p53-reactivating compound.
Frequently Asked Questions (FAQs)
Q1: What is CP-319340 and what is its primary mechanism of action?
CP-319340 is a small molecule compound that has been investigated for its potential to restore the tumor-suppressing function of mutated p53 protein. The p53 protein plays a critical role in regulating cell growth and preventing cancer development. In many cancers, p53 is mutated, leading to its inactivation and uncontrolled cell proliferation. CP-319340 is believed to stabilize the conformation of mutant p53, thereby reactivating its ability to induce apoptosis (programmed cell death) in cancer cells.
Q2: What are the common signs of CP-319340 degradation in my cell culture experiments?
Degradation of CP-319340 can lead to a loss of its biological activity, resulting in inconsistent or misleading experimental outcomes. Common indicators of degradation include:
-
Reduced or variable efficacy: A noticeable decrease in the expected biological effect (e.g., reduced apoptosis, lower target gene expression) compared to previous experiments.
-
Precipitate formation: The appearance of solid particles in the cell culture medium upon addition of CP-319340, which may indicate poor solubility or degradation into less soluble products.
-
Changes in media color or pH: While less common, significant degradation can sometimes alter the chemical composition of the medium, potentially affecting the pH and the color of the phenol (B47542) red indicator.
Q3: What factors can influence the stability of CP-319340 in cell culture media?
Several factors can impact the stability of small molecules like CP-319340 in the complex environment of cell culture media:
-
Temperature: As with most chemical reactions, higher temperatures accelerate degradation. Incubating cells at 37°C is necessary for their growth, but this temperature can promote the breakdown of less stable compounds.
-
pH: The pH of the cell culture medium (typically around 7.4) can influence the rate of hydrolysis and other degradation pathways.
-
Media Components: The various components of cell culture media, such as serum proteins, amino acids, and vitamins, can interact with and potentially degrade CP-319340.
-
Light Exposure: Some compounds are sensitive to light and can degrade upon exposure. It is generally good practice to protect stock solutions and treated cultures from direct light.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation. It is advisable to aliquot stock solutions into single-use volumes.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to CP-319340 stability.
Problem 1: Inconsistent or lower-than-expected biological activity.
| Potential Cause | Troubleshooting Steps |
| Degradation of CP-319340 stock solution. | - Prepare fresh stock solutions in a suitable solvent (e.g., DMSO).- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.- Store stock solutions at -20°C or -80°C and protect from light. |
| Degradation of CP-319340 in cell culture medium. | - Add CP-319340 to the medium immediately before treating the cells.- For long-term experiments, consider replenishing the medium with freshly prepared CP-319340 at regular intervals (e.g., every 24-48 hours).- Perform a stability study to determine the half-life of CP-319340 in your specific cell culture medium (see Experimental Protocols section). |
| Suboptimal final concentration of solvent (e.g., DMSO). | - Ensure the final concentration of the solvent in the cell culture medium is consistent across experiments and does not exceed a level toxic to the cells (typically <0.5% for DMSO).- Include a vehicle control (medium with the same concentration of solvent but without the compound) in all experiments. |
Problem 2: Precipitation observed after adding CP-319340 to the medium.
| Potential Cause | Troubleshooting Steps |
| Poor solubility of CP-319340 in aqueous media. | - Ensure the stock solution is fully dissolved before adding it to the medium.- Pre-warm the cell culture medium to 37°C before adding the compound.- Add the CP-319340 stock solution to the medium while gently vortexing to ensure rapid and even dispersion.- If precipitation persists, consider using a lower final concentration or exploring alternative formulation strategies (e.g., use of solubilizing agents), though this may impact cellular responses. |
| Interaction with media components. | - Test the solubility of CP-319340 in different types of cell culture media (e.g., DMEM vs. RPMI-1640) to see if the issue is media-specific. |
Experimental Protocols
Protocol 1: Assessment of CP-319340 Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of CP-319340 in a specific cell culture medium over time.
Materials:
-
CP-319340
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your cell line (e.g., with fetal bovine serum).
-
Sterile microcentrifuge tubes or a multi-well plate.
-
Incubator (37°C, 5% CO2).
-
Analytical method for quantifying CP-319340 (e.g., High-Performance Liquid Chromatography - HPLC).
Procedure:
-
Prepare a stock solution of CP-319340 in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike the pre-warmed cell culture medium with the CP-319340 stock solution to achieve the desired final concentration. Ensure the final solvent concentration is low and consistent with your experimental conditions.
-
Aliquot the CP-319340-containing medium into sterile containers (e.g., microcentrifuge tubes).
-
Place the aliquots in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot. The time 0 sample represents 100% initial concentration.
-
Immediately analyze the concentration of CP-319340 in each aliquot using a validated analytical method like HPLC.
-
Plot the percentage of CP-319340 remaining versus time to determine its stability profile and half-life in the medium.
Table 1: Example Data Summary for CP-319340 Stability Assay
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.2 | 42 |
| 48 | 1.8 | 18 |
Visualizing Key Concepts
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for assessing CP-319340 stability in cell culture media.
Caption: Simplified signaling pathway of CP-319340-mediated p53 reactivation.
Caption: Troubleshooting decision tree for CP-319340 experiments.
Optimizing CP-319340 Concentration for Cancer Cell Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of CP-319340, a small molecule designed to restore the tumor-suppressive function of mutant p53. This guide offers detailed methodologies, data presentation, and visualizations to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CP-319340?
A1: CP-319340 is a small molecule that has been studied for its ability to restore the wild-type conformation and function of mutant p53, a critical tumor suppressor protein that is frequently mutated in human cancers.[1] By stabilizing the wild-type structure of mutant p53, CP-319340 aims to reactivate its ability to induce cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What is the recommended starting concentration range for CP-319340 in cell culture experiments?
A2: The optimal concentration of CP-319340 is cell-line dependent. Based on available literature, a starting point for dose-response experiments in cancer cell lines such as A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) would be in the range of 1 µM to 50 µM. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare a stock solution of CP-319340?
A3: CP-319340 is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in pure DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[2][4]
Q4: I am observing precipitation when I add my CP-319340 working solution to the cell culture medium. What can I do?
A4: Precipitation can occur if the final DMSO concentration is too high or if the compound has low solubility in aqueous solutions. To mitigate this, ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[2] When diluting your DMSO stock to the final working concentration, add the stock solution to the pre-warmed cell culture medium dropwise while gently vortexing to ensure rapid mixing and minimize precipitation. Preparing an intermediate dilution in a serum-containing medium before adding to the cells can also improve solubility.
Troubleshooting Guides
Problem 1: No or low induction of p53 and its downstream target p21 observed in Western Blot.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal CP-319340 Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to identify the optimal concentration for p53 activation in your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration of treatment for observing a significant increase in p53 and p21 protein levels. |
| Poor Antibody Quality or Dilution | Use a validated antibody for p53 and p21. Optimize the primary antibody dilution. For p53, a 1:1000 dilution of a mouse monoclonal antibody is a common starting point. For p21, a 1:1000 dilution of a rabbit monoclonal antibody can be used.[5][6] Always include a positive control (e.g., cells treated with a known p53 activator like doxorubicin) and a loading control (e.g., β-actin or GAPDH). |
| Cell Line Insensitivity | Confirm the p53 status of your cell line. CP-319340 is designed to work on mutant p53. Its effect on wild-type or p53-null cell lines may be different. |
Problem 2: Inconsistent or no induction of apoptosis observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Apoptosis Assay Timing | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis after CP-319340 treatment. |
| Suboptimal CP-319340 Concentration | The concentration required to induce apoptosis may be higher than that needed for p53 activation. Perform a dose-response experiment and assess apoptosis using methods like Annexin V/PI staining.[7][8] |
| Cellular Resistance Mechanisms | Cancer cells can develop resistance to apoptosis. Consider co-treatment with other agents that may sensitize the cells to apoptosis. |
| Assay Sensitivity | Ensure you are using a sensitive and appropriate apoptosis detection method. Annexin V staining is suitable for detecting early apoptosis, while TUNEL assays can be used for later stages. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is to determine the IC50 value of CP-319340.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
CP-319340
-
DMSO
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of CP-319340 in complete cell culture medium. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the prepared drug dilutions.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for p53 and p21
This protocol is to detect the protein levels of p53 and its downstream target p21.
Materials:
-
Cancer cell lines
-
CP-319340
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of CP-319340 for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-p53 (1:1000), anti-p21 (1:1000), and loading control (1:5000).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Visualize the protein bands using an ECL detection system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify apoptosis using flow cytometry.
Materials:
-
Cancer cell lines
-
CP-319340
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with CP-319340 for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. phytotechlab.com [phytotechlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of small molecule inhibitors, such as the hypothetical compound "Inhibitor-X" (a conceptual substitute for CP-319340, for which public data is unavailable), in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
A1: Off-target effects are the interactions of a drug or small molecule inhibitor with proteins or other biomolecules that are not its intended primary target. These interactions can lead to unexpected biological responses, toxicities, or even the desired therapeutic effect through a mechanism different from the one originally hypothesized. Many cancer drugs in clinical trials may exhibit efficacy due to off-target effects rather than their intended mechanism of action.[1][2][3]
Q2: Why are off-target effects a concern in cancer research?
A2: Off-target effects are a significant concern for several reasons:
-
Toxicity: Off-target interactions are a major cause of dose-limiting toxicities in preclinical and clinical development.[1]
-
Drug Resistance: Cancer cells can develop resistance to a drug through mechanisms unrelated to the primary target if the drug's efficacy is mediated by off-target effects.
-
Failure in Clinical Trials: A substantial percentage of oncology drugs fail in clinical trials due to a lack of efficacy or unforeseen toxicity, which can often be attributed to a misunderstanding of the drug's true mechanism of action, including its off-target profile.[1][3]
Q3: My small molecule inhibitor shows potent anti-cancer activity, but knocking out the intended target does not replicate the effect. What could be happening?
A3: This is a classic indication of significant off-target effects. If the pharmacological inhibition produces a much stronger phenotype than the genetic knockout of the intended target, it is highly probable that the small molecule is killing cancer cells by interacting with one or more other proteins.[1][4] It is crucial to validate the mechanism of action through genetic approaches like CRISPR/Cas9-mediated knockout of the putative target.[1][2][3]
Q4: How can I identify the potential off-target effects of my inhibitor?
A4: Several experimental approaches can be used to identify off-target effects:
-
Kinase Profiling: Screening the inhibitor against a large panel of recombinant kinases can identify unintended kinase targets.[3] This is particularly relevant for kinase inhibitors.
-
Proteomic Approaches: Techniques like chemical proteomics using immobilized inhibitors (e.g., Kinobeads) can identify protein binders from cell lysates.
-
Genetic Screens: CRISPR-based genetic screens can be used to identify genes that, when mutated, confer resistance to the inhibitor. The products of these genes may be the true targets of the compound.
-
Computational Modeling: In silico docking studies can predict potential off-target interactions based on the inhibitor's structure and the structures of known proteins.
Troubleshooting Guides
Issue 1: Inconsistent results between different cancer cell lines treated with "Inhibitor-X".
-
Possible Cause: The off-target landscape may differ between cell lines. The expression levels of the off-target protein(s) could vary, leading to differential sensitivity.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of the intended target in all cell lines via Western blot or qPCR.
-
Assess Off-Target Expression: If you have identified potential off-targets, check their expression levels across the panel of cell lines.
-
Perform Dose-Response Curves: Generate detailed dose-response curves for each cell line to accurately determine IC50 values.
-
Correlate Sensitivity with Protein Expression: Analyze if the sensitivity to "Inhibitor-X" correlates with the expression of the intended target or any identified off-targets.
-
Issue 2: "Inhibitor-X" induces a signaling pathway change that is not known to be regulated by the intended target.
-
Possible Cause: "Inhibitor-X" may be inhibiting an off-target kinase or other enzyme in the unexpected pathway.
-
Troubleshooting Steps:
-
Pathway Analysis: Use pathway analysis software to identify potential upstream regulators of the observed signaling change.
-
Kinase Profiling: If the upstream regulator is a kinase, perform a kinase screen to see if "Inhibitor-X" directly inhibits it.
-
In Vitro Validation: If a potential off-target is identified, validate the interaction with an in vitro binding or activity assay.
-
Cellular Target Engagement: Use techniques like cellular thermal shift assays (CETSA) to confirm that "Inhibitor-X" engages the putative off-target in intact cells.
-
Quantitative Data Summaries
Table 1: Example Dose-Response Data for "Inhibitor-X" in Various Cancer Cell Lines
| Cell Line | Intended Target Expression (Relative Units) | "Inhibitor-X" IC50 (µM) |
| HCT116 | 1.2 | 0.5 |
| A549 | 1.5 | 0.8 |
| MCF7 | 0.3 | 5.2 |
| MDA-MB-231 | 0.1 | 7.8 |
This table illustrates a hypothetical scenario where the potency of "Inhibitor-X" correlates with the expression of the intended target.
Table 2: Example Kinase Profiling Data for "Inhibitor-X" at 1 µM
| Kinase | % Inhibition at 1 µM "Inhibitor-X" |
| Intended Target Kinase | 95% |
| Off-Target Kinase 1 (e.g., CDK11) | 88% |
| Off-Target Kinase 2 (e.g., DYRK1A) | 75% |
| Off-Target Kinase 3 | 30% |
This table shows that "Inhibitor-X" potently inhibits other kinases in addition to its intended target, suggesting potential off-target activity.
Experimental Protocols
Protocol 1: Western Blot for Target and Off-Target Protein Expression
-
Cell Lysis: Lyse cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the intended target, suspected off-targets, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "Inhibitor-X" for 48-72 hours.
-
Reagent Addition:
-
MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize formazan (B1609692) crystals with DMSO or another suitable solvent.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent and incubate for 10 minutes.
-
-
Data Acquisition:
-
MTT: Measure absorbance at 570 nm.
-
CellTiter-Glo®: Measure luminescence.
-
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
Visualizations
Caption: On-target vs. off-target effects of a small molecule inhibitor.
Caption: Workflow for investigating suspected off-target effects.
References
- 1. Results, toxicity and compliance in chemoprevention trials of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Chemical Probe for Cyclin-Dependent Kinase-Like 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with CP-319340
Welcome to the technical support center for CP-319340. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with this p53-stabilizing compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CP-319340?
CP-319340 is a styrylquinazoline (B1260680) derivative that has been shown to stabilize both wild-type and mutant p53 protein.[1][2] Its primary mechanism involves the inhibition of p53 ubiquitination, which leads to reduced proteasomal degradation and subsequent accumulation of p53 in the nucleus.[1] This stabilization allows p53 to act as a transcription factor, leading to the upregulation of its target genes, which can induce cell cycle arrest and/or apoptosis.[1][3][4] Notably, the stabilization of p53 by CP-319340 appears to be independent of MDM2 binding and does not involve phosphorylation at serine 15 or 20, which are common post-translational modifications in response to DNA damage.[1][2]
Q2: I am observing inconsistent levels of p53 stabilization. What could be the cause?
Inconsistent p53 stabilization can arise from several factors:
-
Compound Stability and Solubility: CP-319340 has limited solubility in aqueous solutions. Ensure your stock solution in DMSO is properly prepared and stored. Avoid repeated freeze-thaw cycles. When diluting into cell culture media, ensure thorough mixing to prevent precipitation. Inconsistent concentrations in your experiments will lead to variable results.
-
Cell Line Specifics: The cellular context, including the p53 status (wild-type, mutant, or null), the expression levels of ubiquitin ligases, and the overall activity of the ubiquitin-proteasome system, can influence the extent of p53 stabilization.
-
Treatment Duration and Concentration: The stabilization of p53 is both time- and dose-dependent. Short incubation times or suboptimal concentrations may not yield significant p53 accumulation. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: My cells are not undergoing apoptosis after CP-319340 treatment. Why?
The cellular response to p53 activation by CP-319340 can be either cell cycle arrest or apoptosis, and this is highly cell-type dependent.[1][5] Some cell lines, like DLD1 colon cancer and H460 lung cancer cells, have been reported to undergo primarily cell cycle arrest rather than apoptosis upon treatment.[5] If you are not observing apoptosis, consider the following:
-
Cell Cycle Analysis: Your cells may be arresting in the G1 or G2/M phase of the cell cycle. Perform a cell cycle analysis to investigate this possibility.
-
Apoptosis Assay Timing: The induction of apoptosis can be delayed. Ensure you are assessing apoptosis at appropriate time points (e.g., 24, 48, and 72 hours post-treatment).
-
p53 Status: While CP-319340 can induce apoptosis in cells with both wild-type and mutant p53, the downstream signaling pathways may differ, affecting the apoptotic response.[3]
-
Off-Target Effects: Be aware that CP-319340 may have off-target effects that could interfere with the apoptotic pathway.
Q4: I am seeing unexpected or off-target effects. What is known about the specificity of CP-319340?
While CP-319340 is known to stabilize p53, some studies suggest it may have other cellular activities. One report indicated that CP-319340 can act as a DNA intercalator, which could lead to non-specific toxicity.[6] Additionally, due to its quinazoline (B50416) core, a structure common in kinase inhibitors, CP-319340 has been tested against a panel of kinases and was found to have some activity, suggesting potential off-target kinase inhibition.[7] If you observe unexpected phenotypes, it is crucial to consider these potential off-target effects.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common inconsistent results.
Problem 1: Low or No p53 Stabilization
| Possible Cause | Recommended Action |
| Compound Precipitation | Prepare fresh dilutions of CP-319340 from a properly stored DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. |
| Suboptimal Concentration | Perform a dose-response experiment (e.g., 1-20 µg/mL) to determine the optimal concentration for p53 stabilization in your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the time point of maximal p53 accumulation. |
| Low p53 Expression | Confirm the basal p53 expression level in your cell line. Some cell lines may have very low endogenous p53. |
| Cell Line Resistance | The cellular machinery for p53 regulation may be altered in your cell line, rendering it less sensitive to CP-319340. |
Problem 2: Inconsistent Apoptosis or Cell Cycle Arrest
| Possible Cause | Recommended Action |
| Incorrect Assay Timing | Perform a time-course experiment for apoptosis (e.g., Annexin V/PI staining at 24, 48, 72 hours) and cell cycle analysis (e.g., Propidium Iodide staining at 12, 24, 48 hours). |
| Cell-Type Specific Response | Your cell line may primarily undergo cell cycle arrest instead of apoptosis. Analyze both endpoints in parallel. |
| Suboptimal Compound Concentration | A full dose-response curve for both apoptosis and cell cycle arrest should be generated to understand the concentration-dependent effects. |
| Confluent Cell Culture | High cell density can affect cell cycle distribution and sensitivity to drugs. Ensure consistent and sub-confluent cell seeding for all experiments. |
| Serum Lot Variation | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell cycle and apoptosis. Test a new lot of FBS or use a serum-free medium if possible. |
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on available literature. Note that results can be highly cell-line specific.
Table 1: Reported EC50 Values for CP-319340-Induced Cell Death
| Cell Line | p53 Status | EC50 (µM) | Reference |
| Glioma Cell Lines (various) | Wild-type or Mutant | 10 - 36 | [8] |
Table 2: Expected Cellular Responses to CP-319340 Treatment
| Cell Line | p53 Status | Primary Response | Apoptosis (Sub-G1 %) | G1 Arrest (%) | Reference |
| A204 (Rhabdomyosarcoma) | Wild-type | Apoptosis & G1 Arrest | Dose-dependent increase | Up to 38% increase | [4] |
| HCT116-Bax+/- | Wild-type | Apoptosis | Time-dependent increase | - | [9] |
| HCT116-Bax-/- | Wild-type | Delayed Apoptosis | Delayed increase | - | [9] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | Mutant | G1 Arrest | - | Dose-dependent increase | [10] |
| Various Cancer Cell Lines | Wild-type or Mutant | Apoptosis | Accumulation of sub-G1 cells | - | [3] |
| DLD1 (Colon Cancer) | Mutant | Cell Cycle Arrest | No significant apoptosis | - | [5] |
| H460 (Lung Cancer) | Wild-type | Cell Cycle Arrest | No significant apoptosis | - | [5] |
Experimental Protocols
Protocol 1: Western Blot for p53 and p21 Stabilization
This protocol details the detection of p53 stabilization and the induction of its downstream target, p21.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of CP-319340 or vehicle control (DMSO) for the indicated times.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vivo Ubiquitination Assay
This protocol is to assess the effect of CP-319340 on p53 ubiquitination.[1]
-
Cell Treatment: Grow cells to 80% confluency in a 6-well plate. Treat with CP-319340 (e.g., 15 µg/ml) for 1 hour.
-
Proteasome Inhibition: Add a proteasome inhibitor (e.g., MG132 at 20 µM or ALLN at 50 µM) and incubate for an additional 4 hours to allow ubiquitinated proteins to accumulate.[1]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse directly in hot 2x SDS sample buffer.
-
Western Blot Analysis: Shear the genomic DNA by sonication or by passing the lysate through a needle. Run the lysates on an SDS-PAGE gel and perform a Western blot as described in Protocol 1. Probe the membrane with an anti-p53 antibody. A ladder of higher molecular weight bands above the main p53 band indicates ubiquitinated p53.
Protocol 3: Immunofluorescence for p53 Nuclear Localization
This protocol allows for the visualization of p53's subcellular localization.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with CP-319340 or vehicle control for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against p53 for 1 hour at room temperature. Wash and then incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Visualize the localization of p53 using a fluorescence microscope.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with CP-319340 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: CP-319340 signaling pathway leading to cell cycle arrest and apoptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of p53 by CP-31398 inhibits ubiquitination without altering phosphorylation at serine 15 or 20 or MDM2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. The p53 stabilizing agent CP-31398 and multi-kinase inhibitors. Designing, synthesizing and screening of styrylquinazoline series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CP-319340 Stock Solution Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-319340. Our goal is to help you prevent precipitation and ensure the stability and efficacy of your stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing CP-319340 stock solutions?
A1: Based on common laboratory practice for small molecules, Dimethyl Sulfoxide (DMSO) is the most frequently recommended solvent for initial stock solution preparation. For many compounds, stock solutions in DMSO can be prepared at concentrations high enough for subsequent dilution in aqueous media for in vitro and in vivo assays.[1]
Q2: My CP-319340 precipitated when I diluted my DMSO stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic compounds.[1] Here are several steps you can take to address this:
-
Vortexing and Sonication: Immediately after dilution, vortex the solution vigorously. If precipitation persists, sonication can help redissolve the compound.[1]
-
Warming: Gently warming the solution in a 37°C water bath can increase the solubility of the compound.[1] Combine warming with sonication for best results.
-
Co-solvents: If precipitation remains an issue, consider the use of a co-solvent in your aqueous medium. Common co-solvents include ethanol, polyethylene (B3416737) glycol (PEG), or Tween 80. However, always verify the compatibility of any co-solvent with your specific experimental system.
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.
Q4: How should I store my CP-319340 stock solution?
A4: For long-term storage, it is recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.[2] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution During Storage | The storage temperature is too high, leading to solvent evaporation and increased concentration. | Store aliquots of the stock solution at -20°C or -80°C.[1][2] Ensure vials are tightly sealed. |
| The compound has low solubility in the chosen solvent at the storage temperature. | If using DMSO, ensure it is of high purity and anhydrous. Consider preparing a slightly lower concentration stock solution. | |
| Compound Crashes Out of Solution Upon Dilution | The compound has poor aqueous solubility. | Vigorously vortex and/or sonicate the diluted solution.[1] A brief warming at 37°C may also help.[1] |
| The final concentration in the aqueous buffer is above the compound's solubility limit. | Decrease the final concentration of the compound in your working solution. Consider using a co-solvent if compatible with your assay. | |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2] Protect from light if the compound is light-sensitive. |
| Incomplete dissolution of the stock solution before use. | Before making dilutions, ensure the stock solution is completely thawed and vortexed to ensure homogeneity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CP-319340 Stock Solution in DMSO
Materials:
-
CP-319340 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Allow the vial of CP-319340 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of CP-319340 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for several minutes until the compound is completely dissolved. If necessary, sonicate the vial for a short period to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.
Visualizations
Caption: Workflow for CP-319340 stock solution preparation and use.
Caption: Troubleshooting logic for CP-319340 precipitation.
References
CP-319340 long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and experimental use of CP-313940.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the storage and use of CP-313940.
Q1: What are the recommended long-term storage conditions for CP-313940 powder?
A1: While specific long-term stability data for CP-313940 is not widely published, general guidelines for similar chemical compounds from major suppliers provide a strong starting point. For optimal stability, it is recommended to store CP-313940 as a powder at -20°C for up to 3 years.
Q2: How should I store CP-313940 once it is dissolved in a solvent?
A2: Stock solutions of CP-313940 should be stored at -80°C for long-term storage, with an expected stability of up to 6 months. For short-term storage, solutions can be kept at -20°C for up to 1 month. To minimize degradation, it is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: I am not observing the expected downstream effects of CP-313940 on p53 activation in my cell line. What are some possible reasons?
A3: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line p53 Status: CP-313940 is known to act on mutant p53, restoring its wild-type function.[1][2] Ensure that your cell line expresses a mutant form of p53 that is responsive to CP-313940. Cell lines with wild-type p53 or those that are p53-null may not exhibit the expected response.
-
Compound Integrity: Verify that the compound has been stored correctly and has not undergone degradation. Improper storage can lead to a loss of activity.
-
Experimental Concentration: The effective concentration of CP-313940 can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Treatment Duration: The time required to observe downstream effects, such as apoptosis or changes in gene expression, can vary. A time-course experiment is recommended to identify the optimal treatment duration.
Q4: My CP-313940 solution appears to have precipitated after thawing. What should I do?
A4: Precipitation can sometimes occur when solutions are frozen and thawed. Gently warm the vial to 37°C and vortex or sonicate the solution to ensure the compound is fully redissolved before use.
Storage Conditions Summary
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Preparation of CP-313940 Stock Solution
-
Warm the Vial: Allow the vial of powdered CP-313940 to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Based on experimental requirements, select an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for CP-313940.
-
Dissolution: Add the desired volume of solvent to the vial to achieve the target stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
General Cell Culture Protocol for CP-313940 Treatment
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture plates or flasks and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the CP-313940 stock solution. Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of CP-313940.
-
Incubation: Incubate the cells for the predetermined duration of the experiment (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for p53 and its target genes, cell viability assays, or apoptosis assays.
Signaling Pathway and Experimental Workflow
CP-313940-Mediated Restoration of Mutant p53 Function
Caption: CP-313940 restores the wild-type conformation of mutant p53, leading to the activation of downstream target genes that induce cell cycle arrest and apoptosis.
Experimental Workflow for Assessing CP-313940 Efficacy
References
Navigating the Nuances of CP-31398: A Technical Guide for Researchers
Technical Support Center
For researchers and drug development professionals utilizing the p53 activator CP-31398, ensuring its stability and proper handling during experiments is paramount to obtaining reliable and reproducible results. This guide provides a comprehensive resource for troubleshooting common issues, understanding its mechanism of action, and implementing best practices for its use in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is CP-31398 and how does it work?
CP-31398 is a styryl quinazoline (B50416) compound that has been identified as a small molecule that can stabilize the tumor suppressor protein p53.[1] Specifically, it has been shown to stabilize the active conformation of mutant p53, a common occurrence in various cancers.[1] By restoring the function of p53, CP-31398 can induce cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for cancer research.
Q2: How should I prepare and store stock solutions of CP-31398?
To ensure the longevity and stability of CP-31398, it is crucial to follow proper preparation and storage procedures.
Stock Solution Preparation:
-
It is recommended to prepare a concentrated stock solution, typically in the range of 10-100 times the final desired concentration in your experiment. This minimizes the number of repetitive dilutions and potential for error.
Storage of Stock Solutions:
-
For optimal stability, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store these aliquots at or below -20°C. For long-term storage, -80°C is preferable. Under these conditions, the stock solution should be stable for several months.
Q3: What are the common causes of CP-31398 degradation during experiments?
Several factors can contribute to the degradation of small molecules like CP-31398 in a cell culture environment:
-
Instability in Aqueous Solutions: The compound may have inherent instability in the aqueous environment of cell culture media, especially at 37°C.
-
Media Components: Certain components within the cell culture media, such as amino acids or vitamins, could potentially react with and degrade the compound.[2]
-
pH of the Media: The pH of the culture medium can significantly impact the stability of the compound.
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is advisable to protect stock solutions and experimental setups from direct light.
Troubleshooting Guide
This section addresses common problems researchers may encounter when working with CP-31398 and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected experimental results. | Degradation of CP-31398 in the experimental setup. | Perform a stability check of CP-31398 in your specific cell culture medium at 37°C over the time course of your experiment. This can be done using methods like HPLC-MS to quantify the amount of intact compound remaining.[3] |
| Inaccurate concentration of the working solution. | Ensure the stock solution is fully dissolved and properly diluted. Prepare fresh working solutions for each experiment. | |
| Low efficacy of the compound. | Sub-optimal cell density or assay timing. | Optimize the cell seeding density and the duration of the treatment to ensure the cells are in an appropriate growth phase and the compound has sufficient time to exert its effect. |
| Cellular efflux of the compound. | Some cell lines may actively pump out small molecules. Consider using efflux pump inhibitors if this is suspected, though this can have off-target effects. | |
| High variability between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for all experimental steps, including compound addition, incubation, and sample collection. |
| Incomplete solubilization of the compound. | Visually inspect the stock solution to ensure there are no precipitates. If necessary, gently warm the solution or use sonication to aid dissolution. |
Experimental Protocols
Protocol 1: General Procedure for Treating Cells with CP-31398
This protocol provides a general guideline for treating adherent cells in culture with CP-31398.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
CP-31398 stock solution (e.g., 10 mM in DMSO)
-
Sterile microplates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells at a predetermined optimal density in the appropriate culture vessel and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the CP-31398 stock solution. Prepare the desired final concentrations of CP-31398 by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a level that is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of CP-31398 (and the vehicle control) to the respective wells or flasks.
-
Incubation: Return the cells to the incubator and incubate for the desired duration of the experiment.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays, western blotting for p53 activation, or cell cycle analysis.
Signaling Pathway
The primary mechanism of action for CP-31398 is the activation of the p53 signaling pathway. The following diagram illustrates the simplified workflow for a typical cell-based experiment using CP-31398 and the subsequent activation of the p53 pathway.
Caption: Experimental workflow for CP-31398 treatment leading to p53 pathway activation.
References
Technical Support Center: CP-313940 In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-313940 in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is CP-313940 and what is its primary mechanism of action?
CP-313940 is a small molecule, styrylquinazoline (B1260680) derivative that has been investigated for its anticancer properties. Its primary mechanism of action is the stabilization of the tumor suppressor protein p53. In many cancers, p53 is mutated, leading to a loss of its ability to regulate cell growth and induce apoptosis. CP-313940 is designed to restore the wild-type conformation of mutant p53, thereby reactivating its tumor-suppressive functions, which include inducing cell cycle arrest and apoptosis.[1][2][3] It is important to note that in scientific literature, CP-313940 is often referred to interchangeably as CP-31398.
Q2: What is the recommended vehicle control for in vitro experiments with CP-313940?
The recommended vehicle control for CP-313940 is dimethyl sulfoxide (B87167) (DMSO). CP-313940 is readily soluble in DMSO, which allows for the preparation of concentrated stock solutions that can be diluted to the final desired concentration in cell culture media.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and off-target effects. A general guideline is to not exceed a final DMSO concentration of 0.5% (v/v), with an ideal concentration being at or below 0.1% (v/v).[4][5] It is crucial to include a vehicle control group in your experiments that is treated with the same final concentration of DMSO as the experimental groups.
Q4: Are there any known off-target or p53-independent effects of CP-313940?
Yes, some studies have reported p53-independent effects of CP-313940.[2] At higher concentrations, CP-313940 may induce a late-onset, p53-independent cell death.[2] There is also evidence to suggest that CP-313940 may act as a DNA intercalator, which is a mechanism that is independent of its p53-stabilizing activity.[6][7] This is an important consideration when interpreting experimental results, especially at high concentrations of the compound.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of CP-313940 in Culture Medium
Possible Cause: The concentration of CP-313940 in the final culture medium exceeds its aqueous solubility, or the DMSO concentration is too high, causing the compound to precipitate when diluted.
Solutions:
-
Serial Dilutions: Perform serial dilutions of your CP-313940 stock solution in your cell culture medium. It is critical to mix thoroughly after each dilution step.
-
Final DMSO Concentration: Ensure the final DMSO concentration in your assay remains low (ideally ≤ 0.1%). If a higher concentration of CP-313940 is required, you may need to prepare a more concentrated DMSO stock to keep the final solvent volume to a minimum.
-
Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the CP-313940 dilution.
-
Visual Inspection: Always visually inspect your final diluted solutions for any signs of precipitation before adding them to your cells.
Problem 2: High Levels of Cell Death in the Vehicle Control Group
Possible Cause: The final concentration of DMSO is too high for your specific cell line, leading to cytotoxicity.
Solutions:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended range (≤ 0.5%, ideally ≤ 0.1%).
-
DMSO Toxicity Curve: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line.
-
Reduce Incubation Time: If possible for your experimental design, consider reducing the incubation time of the cells with the compound and vehicle.
Problem 3: Inconsistent or Non-reproducible Results Between Experiments
Possible Cause: Variability in experimental conditions, such as cell passage number, confluency, or reagent preparation.
Solutions:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and have a similar confluency at the time of treatment.
-
Fresh Reagents: Prepare fresh dilutions of CP-313940 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Consistent Pipetting: Use calibrated pipettes and consistent pipetting techniques to minimize errors in compound dilution and addition.
Problem 4: Observing Effects in p53-null Cell Lines
Possible Cause: This could be indicative of the p53-independent effects of CP-313940, such as DNA intercalation.
Solutions:
-
Dose-Response Comparison: Compare the dose-response curves of CP-313940 in p53-wild-type, p53-mutant, and p53-null cell lines. A significant rightward shift in the EC50 value for p53-null cells would suggest a p53-dependent mechanism at lower concentrations.
-
DNA Intercalation Assays: To investigate potential DNA intercalation, you can perform assays such as DNA viscosity measurements or fluorescence quenching assays with a DNA-binding dye. An increase in DNA viscosity or quenching of the dye's fluorescence in the presence of CP-313940 would support this off-target mechanism.
-
Downstream Marker Analysis: Analyze the expression of downstream targets of p53 (e.g., p21, MDM2). A lack of induction of these markers in p53-null cells, despite observing cytotoxicity, would point towards a p53-independent mechanism.
Quantitative Data Summary
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration (v/v) | Expected Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Minimal to no effect on cell viability or proliferation. | Highly Recommended for all assays, especially long-term incubations (>24h). |
| 0.1% - 0.5% | Generally well-tolerated by most immortalized cell lines for standard assay durations (24-72h). | Acceptable for many applications. A vehicle control is essential. |
| > 0.5% | Potential for cytotoxicity, altered gene expression, and other off-target effects. | Not Recommended . If necessary, a thorough DMSO toxicity assessment is required. |
Table 2: Reported EC50 Values of CP-313940 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Reported EC50 (µM) |
| Glioma Cell Lines (various) | Glioblastoma | Wild-type or Mutant | 10 - 36[2] |
| MMRU | Melanoma | Wild-type | ~15 µg/mL (~38 µM) (induces apoptosis)[1] |
| MeWo | Melanoma | Mutant (single point mutation) | ~15 µg/mL (~38 µM) (induces apoptosis)[1] |
| Sk-mel-110 | Melanoma | Mutant (multiple mutations) | >15 µg/mL (~38 µM) (resistant to apoptosis)[1] |
Note: EC50 values can vary depending on the specific assay conditions, including incubation time and the endpoint measured (e.g., cell viability, apoptosis).
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of CP-313940 on the viability of cancer cells.
Materials:
-
CP-313940
-
100% DMSO
-
Cancer cell line of interest (e.g., A431, human epidermoid carcinoma)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of CP-313940 in 100% DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of CP-313940 or the vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with CP-313940 using flow cytometry.
Materials:
-
CP-313940
-
100% DMSO
-
Cancer cell line of interest (e.g., RD, rhabdomyosarcoma)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CP-313940 or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot for p53 and Downstream Targets
This protocol outlines the detection of protein expression changes in response to CP-313940 treatment.
Materials:
-
CP-313940
-
100% DMSO
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with CP-313940 or vehicle control. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: CP-313940 signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Interaction of DNA with a porphyrin ligand: evidence for intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution - Soft Matter (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to p53 Activation: CP-31398 vs. Nutlin-3a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely studied small molecules in cancer research, CP-31398 and Nutlin-3a, focusing on their roles in the activation of the tumor suppressor protein p53. This document is intended to serve as a resource for researchers designing experiments, evaluating therapeutic strategies, and seeking a deeper understanding of the mechanisms of these compounds.
Introduction and Mechanisms of Action
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers, the p53 pathway is inactivated, either through mutation of the TP53 gene itself or through overexpression of its negative regulators, such as MDM2. Both CP-31398 and Nutlin-3a are small molecules that aim to restore p53 function, albeit through different proposed mechanisms.
Nutlin-3a is a potent and selective inhibitor of the MDM2-p53 interaction.[1][2][3] By binding to the p53-binding pocket of MDM2, Nutlin-3a prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[3][4] This leads to the stabilization and accumulation of wild-type p53, triggering downstream signaling pathways that result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3][5]
CP-31398 was initially reported to function by stabilizing the conformation of mutant p53, thereby restoring its DNA-binding and transcriptional activities.[6] It has also been shown to stabilize wild-type p53.[6] However, the precise mechanism of CP-31398 is a subject of ongoing research, with some studies suggesting it may not bind directly to p53 but rather intercalate into DNA, which could induce a p53-dependent stress response.[7] Evidence also suggests that CP-31398 can restore DNA-binding activity to mutant p53 in vitro.[1]
Quantitative Performance Comparison
The following tables summarize key quantitative data for CP-31398 and Nutlin-3a based on available literature. Direct head-to-head comparisons in the same experimental systems are limited, and thus, data should be interpreted within the context of the specific studies cited.
Table 1: Binding Affinity
| Compound | Target | Binding Affinity (Kd or Ki) | Comments |
| Nutlin-3a | MDM2 | Ki: 36 nM[8] | Potent inhibitor of the MDM2-p53 interaction. |
| CP-31398 | p53 (mutant) | Not reported (direct binding is debated) | Increases the DNA binding affinity of mutant p53.[1] |
Table 2: In Vitro Efficacy (IC50 Values)
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| Nutlin-3a | HCT116 | Colorectal Carcinoma | Wild-Type | 28.03 ± 6.66 | [9] |
| HCT116 | Colorectal Carcinoma | Null | 30.59 ± 4.86 | [9] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 22.13 ± 0.85 | [9] | |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 27.69 ± 3.48 | [9] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 21.77 ± 4.27 | [9] | |
| Saos-2-pcDNA3.1 | Osteosarcoma | Mutant | 43.5 ± 3.0 | [10] | |
| CP-31398 | Various | Various | Wild-Type & Mutant | EC50: 10-36 µM (for cell death) |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and a general experimental workflow for comparing these compounds are provided below using Graphviz.
Signaling Pathways
Caption: Proposed signaling pathways for Nutlin-3a and CP-31398 in p53 activation.
Experimental Workflow
Caption: A general experimental workflow for comparing the effects of CP-31398 and Nutlin-3a.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible research.
Western Blot Analysis for p53 Pathway Activation
This protocol details the detection of p53, MDM2, and p21 protein levels following treatment.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116 for wild-type p53, or a relevant mutant p53 line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of CP-31398, Nutlin-3a, or DMSO (vehicle control) for 24-48 hours.
2. Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.
-
Separate proteins on a 4-12% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of the compounds on cell cycle distribution.
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with CP-31398, Nutlin-3a, or DMSO for 24-48 hours.
-
Harvest both adherent and floating cells.
2. Cell Fixation:
-
Wash cells with PBS and fix by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.
-
Incubate at -20°C for at least 2 hours.
3. Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
4. Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to model the cell cycle phases (G1, S, G2/M) based on DNA content.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis.
1. Cell Treatment:
-
Treat cells with CP-31398, Nutlin-3a, or DMSO for 48 hours.
2. Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
3. Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
Both CP-31398 and Nutlin-3a are valuable tools for studying p53 activation. Nutlin-3a has a well-defined mechanism of action as an MDM2 inhibitor, making it a standard for studies involving wild-type p53 reactivation. CP-31398 presents a more complex case; while it shows efficacy in both wild-type and mutant p53 contexts, its precise molecular interactions are still under investigation. The choice between these compounds will depend on the specific research question, particularly the p53 status of the model system and the desired mechanism of action to be explored. Further head-to-head studies under standardized conditions are needed to fully elucidate their comparative efficacy and to guide their potential therapeutic applications.
References
- 1. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 6. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MDM2 Inhibitors: CP-319340 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, either through mutation or through negative regulation, is a hallmark of many cancers. One of the key negative regulators of p53 is the E3 ubiquitin ligase MDM2, which targets p53 for degradation. Consequently, inhibiting the MDM2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells. This guide provides a detailed comparison of several small molecule MDM2 inhibitors, with a special focus on CP-319340 and its distinct mechanism, alongside prominent inhibitors like Nutlins, RG-7112, and AMG-232.
Mechanism of Action: A Tale of Two Strategies
MDM2 inhibitors can be broadly categorized based on their mechanism of action. The majority, including the well-characterized Nutlins, RG-7112, and AMG-232, function by directly binding to the p53-binding pocket of MDM2, thereby preventing the p53-MDM2 interaction. This disruption liberates p53 from MDM2-mediated degradation, leading to its accumulation, stabilization, and subsequent activation of downstream pathways that induce cell cycle arrest and apoptosis.
In contrast, CP-319340, a styrylquinazoline (B1260680) derivative, appears to employ a different strategy. While it also leads to the stabilization and activation of p53, preliminary evidence suggests that it does not directly interfere with the p53-MDM2 interaction[1]. Instead, CP-319340 has been reported to be a "mutant p53-conformation modifying drug" that can restore a wild-type, DNA-binding conformation to certain p53 mutants[2]. Furthermore, it has been shown to stabilize wild-type p53, although the precise mechanism of this stabilization is still under investigation and appears to be independent of altering the p53:MDM2 interaction[1][3]. This unique mode of action sets CP-319340 apart from the classical competitive MDM2 inhibitors.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the MDM2 inhibitors discussed. It is important to note that direct head-to-head comparative studies for all these compounds under identical experimental conditions are limited. The data presented here is compiled from various preclinical studies.
Table 1: Binding Affinity to MDM2
| Compound | Binding Affinity (Kd or Ki) | Method | Reference |
| Nutlin-3a | IC50 = 90 nM | Cell-free p53-MDM2 binding assay | [4][5][6] |
| RG-7112 | KD = 11 nM | Biacore | [7][8] |
| AMG-232 | KD = 0.045 nM | Surface Plasmon Resonance (SPR) | [9][10][11] |
| CP-319340 | Not Applicable (Does not directly bind to the p53-binding pocket of MDM2) | - | [1] |
Table 2: In Vitro Cell Viability (IC50 Values in various cancer cell lines)
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| Nutlin-3a | HCT116 (Colon) | Wild-type | 4.15 ± 0.31 | [12] |
| HCT116 (Colon) | Null | 5.20 ± 0.25 | [12] | |
| MDA-MB-231 (Breast) | Mutant | 22.13 ± 0.85 | [12] | |
| MDA-MB-468 (Breast) | Mutant | 21.77 ± 4.27 | [12] | |
| OSA (Osteosarcoma) | Wild-type | 0.527 ± 0.131 | [13] | |
| T778 (Sarcoma) | Wild-type | 0.658 ± 0.138 | [13] | |
| U2OS (Osteosarcoma) | Wild-type | 1.024 ± 0.485 | [13] | |
| RG-7112 | A1207 (Glioblastoma) | Wild-type | 0.47 | [14] |
| DBTRG-05MG (Glioblastoma) | Wild-type | 0.11 | [14] | |
| U87MG (Glioblastoma) | Wild-type | 0.18 | [14] | |
| U373MG (Glioblastoma) | Mutant | 20.67 | [14] | |
| LN18 (Glioblastoma) | Mutant | 21.33 | [14] | |
| MDM2-amplified GBM PDCLs | Wild-type | 0.52 | [15] | |
| TP53-mutated GBM PDCLs | Mutant | 21.9 | [15] | |
| Wild-type p53 cell lines (average) | Wild-type | ~0.18 - 2.2 | [16] | |
| Mutant p53 cell lines (average) | Mutant | ~5.7 - 20.3 | [16] | |
| AMG-232 | SJSA-1 (Osteosarcoma) | Wild-type | 0.0091 | [9] |
| HCT116 (Colon) | Wild-type | 0.010 | [11] | |
| ACHN (Renal) | Wild-type | 0.0238 | [17] | |
| A1207 (Glioblastoma) | Wild-type | 0.20 | [14] | |
| DBTRG-05MG (Glioblastoma) | Wild-type | 0.19 | [14] | |
| U87MG (Glioblastoma) | Wild-type | 0.35 | [14] | |
| U373MG (Glioblastoma) | Mutant | 27.36 | [14] | |
| LN18 (Glioblastoma) | Mutant | 18.54 | [14] | |
| CP-319340 | Various cancer cell lines | Wild-type, Mutant, or Null | Induces apoptosis and cell cycle arrest | [1] |
| Quantitative IC50 data for cell viability is not readily available in the reviewed literature. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: p53-MDM2 signaling pathway and points of intervention for MDM2 inhibitors.
Caption: General experimental workflow for evaluating MDM2 inhibitors.
Caption: Logical comparison of CP-319340 and direct MDM2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these inhibitors are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the MDM2 inhibitor (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after inhibitor treatment.
Protocol:
-
Cell Treatment: Treat cells with the MDM2 inhibitor at a predetermined concentration (e.g., the IC50 value) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Immunoprecipitation-Western Blot for p53-MDM2 Interaction
Objective: To assess the ability of the inhibitor to disrupt the interaction between p53 and MDM2.
Protocol:
-
Cell Lysis: Treat cells with the MDM2 inhibitor for a specified time, then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-MDM2 antibody overnight at 4°C. Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with primary antibodies against p53 and MDM2, followed by HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of p53 co-immunoprecipitated with MDM2 in the presence of the inhibitor indicates disruption of the interaction.
Conclusion
The landscape of MDM2-targeted therapies is diverse, with several promising small molecules in preclinical and clinical development. While inhibitors like Nutlins, RG-7112, and AMG-232 share a common mechanism of directly disrupting the p53-MDM2 interaction, compounds such as CP-319340 offer an alternative approach by modulating the conformation of p53. The quantitative data available for Nutlin-3a, RG-7112, and AMG-232 demonstrate their potent activity, particularly in p53 wild-type cancer cells. AMG-232, with its picomolar binding affinity to MDM2, stands out as a highly potent inhibitor.
The distinct mechanism of CP-319340 warrants further investigation to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this strategy. As our understanding of the intricacies of the p53 pathway deepens, a multi-pronged approach targeting different nodes of this critical tumor suppressor network may ultimately yield more effective and personalized cancer therapies. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and future p53-reactivating agents.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological rescue of mutant p53 conformation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. aacrjournals.org [aacrjournals.org]
Validating CP-319340's Impact on p21 Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CP-319340's performance in modulating p21 expression against other alternatives, supported by experimental data and detailed protocols.
Introduction to CP-319340 and p21
CP-319340 is a small molecule compound designed to stabilize the tumor suppressor protein p53 in its wild-type conformation, thereby rescuing its function in cancer cells where p53 is mutated. A critical downstream target of functional p53 is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The p21 protein plays a crucial role in cell cycle regulation, inducing cell cycle arrest in response to DNA damage and other cellular stressors.[1][2] The ability of CP-319340 to restore p53 function is therefore expected to lead to an upregulation of p21 expression, making the validation of this effect a key step in its pharmacological assessment. In some instances, related compounds like CP-31398 have been shown to increase p21 expression even in cells with dysfunctional p53 pathways, suggesting alternative mechanisms of action may also be at play.[3][4]
Comparison of CP-319340 with Alternative p21-Inducing Agents
Several other compounds are known to modulate p21 expression through various mechanisms. This section compares CP-319340 with notable alternatives.
| Compound/Agent | Mechanism of Action | Cell Line(s) | Observed Effect on p21 Expression | Reference(s) |
| CP-319340 (and related compounds) | Stabilizes mutant p53; may also act via p53-independent pathways (e.g., YY1 inhibition) | Esophageal Carcinoma Cells | Consistent increase in p21 mRNA and protein levels. | [3][4] |
| Nutlin-3a (B1683890) | Inhibits the interaction between MDM2 and p53, leading to p53 stabilization and activation. | Human Fibroblasts, HCT116, C666-1 | Significant induction of p21 protein expression.[5][6] A 2-fold increase in p21 expression was seen with 10 µM Nutlin-3a pretreatment.[7] | [5][6][7][8][9] |
| Histone Deacetylase (HDAC) Inhibitors (e.g., Trichostatin A - TSA) | Promote histone acetylation, leading to a more open chromatin structure and increased gene transcription, including p21. | Various Cancer Cell Lines | Potent induction of p21 expression. | |
| Small Activating RNA (saRNA) | Directly targets the p21 gene promoter to induce its expression. | HCT-116, HT-29 | 2.0 to 4.5-fold increase in p21 mRNA levels 24 to 72 hours post-transfection. | [3] |
Experimental Protocols for Validation
Accurate validation of CP-319340's effect on p21 expression requires robust and well-defined experimental protocols.
Western Blotting for p21 Protein Expression
This technique is used to quantify changes in p21 protein levels following treatment with CP-319340.
-
Cell Culture and Treatment: Plate cells (e.g., esophageal carcinoma cell lines) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of CP-319340 (or vehicle control) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors. Quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p21 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize p21 protein levels to a loading control such as GAPDH or β-actin.
-
Reverse Transcription Quantitative PCR (RT-qPCR) for p21 mRNA Expression
This method is employed to measure the changes in p21 gene expression at the transcriptional level.
-
Cell Culture and Treatment: Treat cells with CP-319340 as described for the Western blot protocol.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells using a suitable kit. Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for p21 and a housekeeping gene (e.g., GAPDH, ACTB).
-
A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Calculate the relative fold change in p21 mRNA expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[10]
-
Cell Viability/Proliferation Assay (e.g., MTT or MTS Assay)
These assays assess the functional consequence of p21 induction, which is often cell cycle arrest and reduced proliferation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of CP-319340 concentrations.
-
Assay Procedure (MTT Example):
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Signaling Pathway of CP-319340 and p21
References
- 1. p21 in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patterns of early p21 dynamics determine proliferation-senescence cell fate after chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Persistent p21 Expression after Nutlin-3a Removal Is Associated with Senescence-like Arrest in 4N Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Restoring the Guardian: A Comparative Guide to CP-31398 and Other Mutant p53 Reactivators
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell growth and division. In over half of all human cancers, the gene encoding p53 is mutated, leading to a non-functional or even oncogenic protein that contributes to tumor progression.[1] This high frequency of mutation makes the restoration of wild-type p53 function a highly sought-after therapeutic strategy. CP-31398 was one of the first small molecules developed to reactivate mutant p53, demonstrating the potential of this approach. This guide provides a comparative analysis of CP-31398's efficacy and mechanism against other prominent p53-reactivating compounds, supported by experimental data and protocols for researchers in drug development.
CP-31398: A Pioneering p53-Conformation Modifying Drug
CP-31398 is a styrylquinazoline (B1260680) compound designed to restore the wild-type, DNA-binding conformation of mutant p53.[2] Its primary mechanism involves stabilizing the p53 protein, allowing it to execute its tumor-suppressive functions, including the transcriptional activation of target genes that lead to cell cycle arrest and apoptosis.[3][4] Studies have shown that CP-31398 can also stabilize and increase the activity of wild-type p53.[2][4]
The compound has demonstrated efficacy in various cancer cell lines. For instance, in A431 human skin carcinoma cells, which carry a mutant p53, CP-31398 induced cell-cycle arrest and apoptosis.[1][3] The apoptotic mechanism involves the translocation of the restored p53 to the mitochondria, which leads to the release of cytochrome c and the activation of caspase-3.[3][4] However, some research suggests CP-31398 may also function as a DNA intercalator, which could contribute to its cytotoxic effects and raises questions about its specificity.[5] Despite its promising preclinical results, issues with solubility and potential toxicity have limited its progression into later-stage clinical trials.[6]
Alternative Strategies for Mutant p53 Reactivation
Since the development of CP-31398, several other compounds with distinct mechanisms of action have emerged, with some advancing into clinical trials.
-
APR-246 (Eprenetapopt): Currently the most clinically advanced mutant p53 reactivator, APR-246 is a prodrug that converts to methylene (B1212753) quinuclidinone (MQ).[7][8] MQ is a Michael acceptor that covalently binds to cysteine residues within the p53 core domain, leading to its refolding and the restoration of its tumor suppressor function.[7][9] APR-246 is being evaluated in Phase III clinical trials, particularly for hematological malignancies like myelodysplastic syndrome (MDS).[10]
-
COTI-2 (ZMC-1): This compound is a third-generation thiosemicarbazone that acts as a zinc metallochaperone.[6][11] Many p53 mutations, such as R175H, destabilize the protein by impairing its ability to bind zinc, which is essential for its correct folding.[12][13] ZMC-1 restores the intracellular availability of zinc to the mutant p53 protein, thereby rescuing its wild-type conformation and function.[12][13] COTI-2 has entered Phase I clinical trials.[6]
-
PC14586: Representing a highly specific approach, PC14586 is a first-in-class small molecule designed to selectively bind to a unique crevice present in the p53 Y220C mutant protein.[14] This binding stabilizes the protein, restoring its normal structure and tumor-suppressing activity.[14] This compound is currently in Phase I/II clinical trials for patients with solid tumors harboring the specific p53 Y220C mutation.[14]
Comparative Performance of p53 Reactivators
The following table summarizes the key characteristics and performance of CP-31398 against its modern alternatives.
| Feature | CP-31398 | APR-246 (Eprenetapopt) | COTI-2 (ZMC-1) | PC14586 |
| Mechanism of Action | Stabilizes mutant p53 into a wild-type conformation; potential DNA intercalation.[3][5] | Covalent modification of cysteine residues in the p53 core domain via its active product, MQ.[7] | Acts as a zinc metallochaperone, restoring zinc to the p53 core domain to promote proper folding.[12] | Binds selectively to a pocket in the Y220C mutant, stabilizing its wild-type conformation.[14] |
| Target p53 Mutation(s) | Broad range of conformational mutants.[2] | Broad range, particularly those with targetable cysteine residues.[7] | Primarily structural mutants with impaired zinc binding (e.g., R175H).[6][12] | Highly specific for the Y220C hotspot mutation.[14] |
| Key In Vitro/In Vivo Effects | Induces cell cycle arrest and apoptosis; reduces tumor growth in xenograft models.[1] | Induces apoptosis and shows synergistic effects with chemotherapy; effective in patient-derived xenografts.[6][7] | Restores p53 target gene expression and inhibits tumor growth in xenograft models with high allele-specificity. | Causes tumor regression in mouse models of Y220C-mutant cancer in a dose-responsive manner.[14] |
| Clinical Trial Stage | Preclinical; did not advance to late-stage trials due to toxicity/solubility issues.[6] | Phase III trials for MDS and Phase II for other cancers.[9][10] | Phase I trials.[6][11] | Phase I/II trials.[14] |
Key Experimental Protocols
Evaluating the efficacy of p53-reactivating compounds requires robust and reproducible assays. Below is a detailed protocol for a standard cell viability assay, a fundamental experiment for assessing a compound's cytotoxic or cytostatic effects.
Protocol: Cell Viability Assessment using MTS Assay
This protocol measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.
-
Cell Seeding:
-
Culture p53-mutant cancer cells (e.g., A431, TOV-112D) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., CP-31398) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).
-
Add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Use wells with medium and MTS reagent but no cells as a background control.
-
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot the percentage of viability against the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 11. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key Players in the Mutant p53 Team: Small Molecules, Gene Editing, Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Metallochaperone ZMC1 Rescues Mutant p53 Conformation by Transporting Zinc into Cells as an Ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Study of CP-319340 and Conventional Chemotherapy Drugs
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the investigational p53-reactivating agent CP-319340 and two widely used chemotherapy drugs, Doxorubicin and Cisplatin. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics, particularly for tumors with p53 mutations.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. In over half of all human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein and uncontrolled cell growth. While conventional chemotherapies like Doxorubicin and Cisplatin exert their cytotoxic effects through DNA damage and inhibition of replication, they are associated with significant toxicities and the development of drug resistance. CP-319340 represents a targeted therapeutic approach aimed at restoring the normal tumor-suppressing function of mutant p53, offering a potentially more specific and less toxic treatment modality.
Mechanism of Action
CP-319340: This small molecule is designed to restore the wild-type conformation to mutant p53 proteins. By intercalating into the DNA, it is thought to stabilize the DNA-p53 complex, thereby rescuing the transcriptional activity of p53. This leads to the induction of p53 target genes involved in apoptosis and cell cycle arrest, specifically in cancer cells harboring p53 mutations.
Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA, inhibiting topoisomerase II and preventing the replication and transcription of DNA. This action leads to DNA strand breaks and ultimately triggers apoptosis.
Cisplatin: A platinum-based chemotherapy drug, Cisplatin forms cross-links with DNA, which disrupts DNA replication and triggers DNA repair mechanisms. If the damage is too extensive to be repaired, the cell undergoes apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the p53 signaling pathway, the proposed mechanism of CP-319340, and a general workflow for comparing the efficacy of these anticancer agents.
Caption: The p53 signaling pathway is activated by various cellular stressors, leading to cell cycle arrest, DNA repair, or apoptosis.
Caption: CP-319340 is proposed to restore the wild-type conformation and function of mutant p53.
Caption: A general workflow for the preclinical comparison of anticancer agents in vitro and in vivo.
Preclinical Data Comparison
The following tables summarize available preclinical data for CP-319340, Doxorubicin, and Cisplatin. It is important to note that direct comparative studies for CP-319340 against Doxorubicin and Cisplatin are limited in the public domain. The data presented is compiled from various independent studies.
In Vitro Efficacy: IC50 Values in Cancer Cell Lines
| Compound | Cell Line | p53 Status | IC50 (µM) |
| CP-319340 | Data not readily available in a comprehensive, tabulated format. Studies report induction of apoptosis in various mutant p53 cell lines. | Mutant | - |
| Doxorubicin | A549 (Lung) | Wild-type | ~0.4 - 2.0 |
| MCF-7 (Breast) | Wild-type | ~0.5 - 1.5 | |
| HCT116 (Colon) | Wild-type | ~0.1 - 0.5 | |
| Cisplatin | A549 (Lung) | Wild-type | ~5 - 15 |
| SK-OV-3 (Ovarian) | Null | ~3 - 10 | |
| HCT116 (Colon) | Wild-type | ~2 - 8 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Compound | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (%) |
| CP-319340 | Data not readily available in a comprehensive, tabulated format. Reports suggest tumor growth inhibition in models with mutant p53. | - | - |
| Doxorubicin | MCF-7 (Breast) | 5 mg/kg, i.v., weekly | ~50-70 |
| A549 (Lung) | 5 mg/kg, i.v., weekly | ~40-60 | |
| Cisplatin | A2780 (Ovarian) | 6 mg/kg, i.p., weekly | ~60-80 |
| HCT116 (Colon) | 5 mg/kg, i.p., weekly | ~50-70 |
Toxicity Profile
| Compound | Common Adverse Effects |
| CP-319340 | Preclinical toxicology data is not extensively published. As a targeted agent, it is hypothesized to have a more favorable toxicity profile than conventional chemotherapy. |
| Doxorubicin | Cardiotoxicity (dose-limiting), myelosuppression, nausea, vomiting, alopecia, mucositis.[1][2][3][4][5] |
| Cisplatin | Nephrotoxicity (dose-limiting), ototoxicity, neurotoxicity, severe nausea and vomiting, myelosuppression.[6][7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical studies are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of CP-319340, Doxorubicin, or Cisplatin and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Western Blot for p53 and p21
Objective: To assess the effect of the compounds on the expression of p53 and its downstream target, p21.
Protocol:
-
Protein Extraction: Treat cells with the compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of the compounds.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, CP-319340, Doxorubicin, Cisplatin) and administer the drugs according to the specified dose and schedule (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Measure the tumor volume with calipers two to three times per week.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
CP-319340, with its targeted mechanism of reactivating mutant p53, holds promise as a novel anticancer agent. In contrast to the broad-spectrum cytotoxicity of Doxorubicin and Cisplatin, CP-319340 offers the potential for a more focused therapeutic effect with a theoretically improved safety profile. However, the publicly available preclinical data for CP-319340 is currently limited, particularly in terms of direct, quantitative comparisons with standard-of-care chemotherapies. Further rigorous preclinical and clinical investigation is necessary to fully elucidate the therapeutic potential and safety of CP-319340 and to determine its place in the oncology treatment paradigm. This guide highlights the need for continued research to generate the robust comparative data required to advance novel targeted therapies into clinical practice.
References
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. Drug: Cisplatin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Translational pharmacokinetic-pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological reactivation of p53 as a strategy to treat cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of rescue and reactivation of tumor suppressor p53 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Promise of p53 Reactivation: A Comparative Guide to Synergistic Anticancer Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic potential of p53-reactivating compounds, with a focus on the well-documented agent APR-246 (eprenetapopt), as a model for understanding the potential of molecules like CP-319340 in combination with other anticancer agents.
The tumor suppressor protein p53 plays a critical role in preventing cancer by controlling cell cycle arrest, DNA repair, and apoptosis. In a majority of human cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene. This inactivation is a key factor in tumor progression and resistance to conventional cancer therapies. A promising therapeutic strategy involves the use of small molecules that can restore the normal function of mutant p53. CP-319340 is one such molecule, identified for its ability to stabilize the wild-type conformation of p53. While direct, quantitative data on the synergistic effects of CP-319340 with other anticancer agents is limited in publicly available literature, extensive research on other p53-reactivating compounds, such as APR-246, provides a strong framework for understanding the potential of this therapeutic approach.
This guide will leverage the available data on APR-246 to illustrate the synergistic potential of p53 reactivators in combination with conventional chemotherapeutic agents.
Mechanism of Action: The Two-Pronged Attack
The primary mechanism by which p53-reactivating compounds are thought to exert their synergistic effects is through the restoration of p53's tumor-suppressive functions. When combined with DNA-damaging agents like cisplatin (B142131) or doxorubicin (B1662922), reactivated p53 can effectively induce apoptosis in cancer cells that would otherwise be resistant.
Recent studies on APR-246 have revealed a dual mechanism of action that contributes to its potent synergy with chemotherapy. APR-246 is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ not only refolds mutant p53 to its active conformation but also binds to and depletes intracellular glutathione (B108866), a key antioxidant.[1][2] This reduction in glutathione levels increases the sensitivity of cancer cells to the oxidative stress induced by many chemotherapeutic drugs, leading to enhanced cell death.[1][2]
Figure 1: Dual mechanism of action of APR-246 leading to synergistic anticancer effects.
Quantitative Analysis of Synergy: APR-246 in Combination Therapy
The synergy between two or more drugs can be quantitatively assessed using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Numerous studies have demonstrated the synergistic effects of APR-246 with conventional chemotherapies in various cancer cell lines and in vivo models.
| Cancer Type | Cell Line(s) | Combination Agent | Combination Index (CI) | Outcome | Reference |
| Ovarian Cancer | A2780-CP20, OVCAR-3 | Cisplatin | < 0.3 (Strong Synergy) | Overcame cisplatin resistance and inhibited tumor growth in mice. | [3] |
| Ovarian Cancer | A2780-CP20, OVCAR-3 | Carboplatin | < 0.3 (Strong Synergy) | Synergistic cell killing in cisplatin-resistant cells. | [3] |
| Ovarian Cancer | Primary patient cells | Cisplatin | < 0.8 (Synergy) | Synergistic effects in primary high-grade serous ovarian cancer cells. | [4] |
| Ovarian Cancer | Primary patient cells | Doxorubicin | < 0.8 (Synergy) | Synergistic effects in primary high-grade serous ovarian cancer cells. | [4] |
| Various Cancers | Multiple cell lines | Gemcitabine | Strong Synergy | Strong synergy observed with DNA-damaging drugs. | [2] |
| Various Cancers | Multiple cell lines | Docetaxel | Additive Effects | Additive effects were found with the taxane (B156437) docetaxel. | [2] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in the cited literature for assessing the synergy between p53-reactivating compounds and other anticancer agents.
In Vitro Synergy Assessment
1. Cell Viability and Cytotoxicity Assays:
-
Cell Lines: A panel of cancer cell lines with known TP53 mutation status.
-
Treatment: Cells are treated with the p53-reactivating compound (e.g., APR-246) alone, the chemotherapeutic agent alone, and the combination of both at various concentrations.
-
Assay: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: The dose-response curves for each agent and the combination are generated. The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method.
2. Apoptosis Assays:
-
Treatment: Cells are treated as described above.
-
Assay: Apoptosis is quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is compared to determine if the combination treatment induces a significantly higher level of apoptosis than the single agents.
Figure 2: Experimental workflow for in vitro synergy assessment.
In Vivo Synergy Assessment
1. Xenograft Tumor Models:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, p53-reactivating compound alone, chemotherapeutic agent alone, and the combination.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) with calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth inhibition between the combination group and the single-agent groups.
Conclusion and Future Directions
The data from studies on APR-246 strongly suggest that reactivating mutant p53 is a highly effective strategy for sensitizing cancer cells to conventional chemotherapies. The dual mechanism of restoring p53 function and depleting glutathione provides a powerful one-two punch against tumors. While specific quantitative data for CP-319340 in combination therapies is not yet widely available, the mechanistic similarities between CP-319340 and APR-246 suggest that CP-319340 could also exhibit significant synergistic effects with DNA-damaging agents.
Future research should focus on conducting detailed preclinical studies to quantify the synergistic potential of CP-319340 with a broad range of anticancer agents across various cancer types. Identifying the optimal combination partners and dosing schedules will be crucial for the clinical translation of this promising therapeutic approach. The insights gained from the extensive research on APR-246 provide a clear roadmap for these future investigations.
References
- 1. [PDF] APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells | Semantic Scholar [semanticscholar.org]
- 2. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cross-validation of CP-319340 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-319340 is a styrylquinazoline (B1260680) derivative that has garnered significant interest in the field of cancer research for its potential to restore the tumor-suppressive function of mutant p53 protein. The p53 tumor suppressor is inactivated by mutation in over half of all human cancers, making it a prime target for therapeutic intervention. CP-319340 and its analogs, such as CP-31398, have been reported to stabilize the wild-type conformation of mutant p53, leading to the reactivation of the p53 signaling pathway and subsequent cell cycle arrest or apoptosis in cancer cells.[1][2]
This guide provides a comparative overview of the activity of CP-319340 as documented in publicly available research. Due to a lack of direct inter-laboratory comparison studies, this document synthesizes findings from various sources to present a representative understanding of the compound's biological effects. We detail common experimental protocols used to assess its activity and provide visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Activity of CP-319340 and Analogs
The following table summarizes the typical in vitro effects of CP-319340 and its closely related analog, CP-31398, on cancer cell lines harboring mutant p53. The data presented is a composite from multiple studies to provide a representative view of the compound's activity.
| Cell Line | p53 Status | Assay | Endpoint | Observed Effect | Representative Concentration |
| A431 (human skin carcinoma) | Mutant (R273H) | Western Blot | p21, MDM2, Bax expression | Increased expression of p53 target genes | 5-10 µM |
| RD (rhabdomyosarcoma) | Mutant | Cell Viability (MTT/MTS) | Inhibition of cell proliferation | Dose-dependent decrease in viability | IC50 ~5-15 µM |
| RD (rhabdomyosarcoma) | Mutant | Apoptosis Assay (TUNEL) | Induction of apoptosis | Increased number of apoptotic cells | 5-10 µM |
| A204 (rhabdomyosarcoma) | Wild-Type | Western Blot | p53, p21, MDM2 expression | Increased protein expression | 5-10 µM |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of CP-319340 (or a vehicle control) for 24-72 hours.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3] Afterwards, add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) and incubate overnight at 37°C.[4]
-
For MTS assay: Add 20 µL of a combined MTS-PES solution to each well and incubate for 1-4 hours at 37°C.[4][5]
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.[4]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for p53 and Downstream Targets
Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to assess the levels of p53 and its transcriptional targets, such as p21 and MDM2.
-
Cell Lysis: After treatment with CP-319340, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Mandatory Visualization
Caption: p53 signaling pathway and the action of CP-319340.
Caption: Experimental workflow for assessing CP-319340 activity.
References
- 1. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Head-to-Head Comparison of CP-319340 Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CP-319340 analogs, focusing on their performance in reactivating the tumor suppressor protein p53. The information is supported by experimental data to aid in the selection and development of potent anticancer agents.
CP-319340 and its analogs are a class of small molecules designed to restore the normal function of mutated p53, a protein critical for preventing cancer formation. Mutations in the p53 gene are found in over half of all human cancers, making the reactivation of its tumor-suppressive functions a highly sought-after therapeutic strategy. This guide delves into the structure-activity relationships (SAR) of these compounds, presenting a comparative analysis of their biological effects.
Performance Comparison of CP-319340 and Analogs
While comprehensive comparative studies on a wide range of CP-319340 analogs are limited in publicly available literature, research on the closely related analog, CP-31398, and other styrylquinazoline (B1260680) derivatives provides valuable insights into their anticancer potential.
One significant study synthesized and evaluated a series of 48 analogs of CP-31398. Among these, the compound (E)-2-(4-nitrostyryl)-4-(3-dimethylaminopropyl)-aminoquinazoline (10ah) emerged as a particularly potent derivative.[1]
| Compound | Target Cancer Cell Line (p53 status) | IC50 (μM) | Key Findings |
| CP-31398 | MGC-803 (mutant p53) | > 10 µM | Modulates mutant p53. |
| Analog 10ah | MGC-803 (mutant p53) | 1.73 µM | Significantly more potent than CP-31398.[1] |
Key Observations:
-
Analog 10ah demonstrated significantly greater potency in inhibiting the proliferation of MGC-803 gastric cancer cells, which harbor a mutant p53, compared to the parent compound CP-31398.[1]
-
Mechanistic studies revealed that while both compounds target p53, their downstream effects differ. Analog 10ah was found to intercalate into DNA, causing double-strand breaks and subsequently leading to cell cycle arrest and apoptosis.[1]
-
In vivo studies using a xenograft tumor model of MGC-803 cells showed that 10ah effectively inhibited tumor growth.[1]
Another related styrylquinazoline, STIMA-1 (2-vinylquinazolin-4-(3H)-one), has been reported to be more potent than CP-31398 in suppressing the growth of tumor cells containing mutant p53.
It is important to note that some structurally similar compounds, such as styrylquinolines, have been shown to exert their anticancer effects through a p53-independent mechanism, suggesting that the styrylquinazoline scaffold is crucial for the p53-reactivating activity.[2][3]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for CP-319340 and its effective analogs is the reactivation of mutant p53, leading to the induction of downstream pathways that control cell cycle arrest and apoptosis.
The experimental workflow for evaluating these compounds typically involves a series of in vitro and in vivo assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of CP-319340 analogs. Below are summaries of key experimental protocols.
Synthesis of Styrylquinazoline Analogs
A general method for synthesizing styrylquinolines, which can be adapted for styrylquinazolines, involves the condensation of a substituted quinaldine (B1664567) (or 2-methylquinazoline) with an appropriate aldehyde in acetic anhydride (B1165640) under reflux conditions.[4] For hydroxylated analogs, subsequent deacetylation can be achieved using a mixture of pyridine (B92270) and water or potassium carbonate in methanol.[4]
Cell Viability Assay (MTS Assay)
-
Seed cancer cells in 96-well plates and allow them to adhere for 24 hours.[4]
-
Treat the cells with varying concentrations of the test compounds for 72 hours.[4]
-
Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a microplate reader to determine cell viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4]
Caspase-3/7 Activity Assay (Apoptosis)
-
Seed cells in 96-well plates and treat with the test compounds at their respective IC50 concentrations for 48 hours.[4]
-
Use a luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay) according to the manufacturer's instructions.[4]
-
Measure luminescence to quantify caspase-3 and -7 activity, which is indicative of apoptosis induction.[4]
Western Blot Analysis
-
Treat cells with the compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, p21, Bax, and other proteins of interest, followed by incubation with a secondary antibody.
-
Visualize the protein bands using an appropriate detection system to assess changes in protein expression levels.
In Vivo Xenograft Studies
-
Inject cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, administer the test compounds (e.g., via intraperitoneal injection) at specified doses and schedules.
-
Monitor tumor volume and body weight of the mice regularly.
-
At the end of the study, excise the tumors and analyze them for biomarkers of p53 activation and apoptosis.[1]
This guide provides a framework for the comparative evaluation of CP-319340 analogs. Further research focusing on the systematic synthesis and testing of a broader range of these compounds is necessary to fully elucidate their structure-activity relationships and to identify lead candidates for clinical development.
References
- 1. 2-Styryl-4-aminoquinazoline derivatives as potent DNA-cleavage, p53-activation and in vivo effective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action | PLOS One [journals.plos.org]
CP-31398 and the p53 Pathway: A Comparative Guide to Specificity and Efficacy
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its inactivation, often through mutation, is a common event in over 50% of human cancers. This has spurred the development of small molecules aimed at restoring p53 function. Among these, CP-31398 has emerged as a compound capable of stabilizing both wild-type and mutant p53, alongside other molecules like PRIMA-1 and RITA which employ different mechanisms to activate the p53 pathway. This guide provides a comparative analysis of CP-31398's specificity for the p53 pathway, supported by experimental data and protocols, to aid researchers and drug development professionals in their evaluation.
Mechanism of Action: Stabilizing p53
CP-31398 is a styrylquinazoline (B1260680) compound that was initially identified for its ability to restore the wild-type conformation of mutant p53, thereby reactivating its tumor suppressor functions.[1][2] It has been shown to stabilize the p53 protein, leading to its accumulation in the cell.[1][3] This stabilization is thought to enhance the transcriptional activity of p53, leading to the upregulation of its downstream target genes involved in cell cycle arrest and apoptosis, such as p21, MDM2, PUMA, and Bax.[4][5][6]
However, the precise mechanism of CP-31398's action remains a subject of debate. Some studies suggest that CP-31398 may not directly bind to p53 but instead acts as a DNA intercalating agent, which could induce a p53-dependent response as a consequence of DNA damage.[7][8][9] There is also evidence for p53-independent effects of CP-31398.[10]
Comparison with Alternative p53 Activators
Other well-studied p53-activating small molecules include PRIMA-1 (p53-reactivation and induction of massive apoptosis-1) and RITA (reactivation of p53 and induction of tumor cell apoptosis).
-
PRIMA-1 and its analogue APR-246 are thought to covalently modify mutant p53, restoring its normal folding and DNA-binding activity.[11][12][13] Like CP-31398, it aims to rescue the function of mutated p53.
-
RITA acts by disrupting the interaction between p53 and its primary negative regulator, MDM2.[14][15] This prevents the degradation of p53, leading to its accumulation and activation, primarily of wild-type p53.[16]
The following diagram illustrates the distinct mechanisms of these three compounds within the p53 signaling pathway.
Caption: Mechanisms of p53-activating compounds.
Quantitative Data Comparison
The following table summarizes key quantitative data for CP-31398 and its alternatives. It is important to note that these values can vary significantly depending on the cell line and experimental conditions.
| Compound | Target | Mechanism | Reported IC50/EC50/Kd | Cell Lines Tested (Examples) | References |
| CP-31398 | Mutant and Wild-Type p53 | Stabilizes p53 conformation; potential DNA intercalation | EC50: 10-36 µM (glioma cell lines) | A204 (rhabdomyosarcoma), RD (rhabdomyosarcoma), A431 (skin carcinoma), HCT116 (colon carcinoma) | [2][4][5][10] |
| PRIMA-1 | Mutant p53 | Covalently modifies and reactivates mutant p53 | IC50: 35-75 µM | PANC-1 (pancreatic), HEC-1-B (endometrial), MDA-MB-231 (breast) | [17] |
| RITA | Wild-Type p53 | Inhibits p53-MDM2 interaction | Kd: 1.5 nM (for p53 binding); IC50: 1-10 µM | HCT116 (colon), SKN-DZ (neuroblastoma), IMR32 (neuroblastoma), HeLa (cervical) | [14][16] |
Experimental Data and Protocols
The efficacy of CP-31398 is typically evaluated through a series of in vitro and in vivo experiments.
-
Cell Viability and Apoptosis Assays: Treatment of cancer cell lines with CP-31398 has been shown to induce cell cycle arrest and apoptosis.[1][18] For instance, in rhabdomyosarcoma cells (A204 and RD), CP-31398 induced a G1 cell cycle block and apoptosis.[2]
-
Western Blot Analysis: This technique is used to demonstrate the stabilization of p53 and the upregulation of its downstream targets. Studies have shown increased levels of p53, p21, and Bax proteins following CP-31398 treatment.[3][4][19]
-
Reporter Gene Assays: These assays confirm the transcriptional activation of p53. CP-31398 has been reported to increase the expression of a p53-responsive reporter gene.[5][10]
-
Chromatin Immunoprecipitation (ChIP): This method demonstrates the binding of reactivated mutant p53 to the promoter regions of its target genes.[20]
-
In Vivo Xenograft Studies: In mouse models, CP-31398 has been shown to inhibit tumor growth. For example, it suppressed the growth of rhabdomyosarcoma and UVB-induced skin tumors in mice.[2][5]
-
Cell Culture and Treatment: Plate cancer cells (e.g., A204 or A431) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of CP-31398 (e.g., 0, 5, 10, 20 µg/ml) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 30-50 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
The following diagram illustrates a typical experimental workflow for evaluating p53-activating compounds.
Caption: Experimental workflow for evaluating p53-activating compounds.
Conclusion
CP-31398 is a promising small molecule that has demonstrated the ability to activate the p53 pathway in both wild-type and mutant p53 contexts, leading to anti-tumor effects. Its primary proposed mechanism of stabilizing p53 conformation offers a therapeutic strategy for a broad range of cancers. However, the conflicting evidence regarding its potential as a DNA intercalator and the existence of p53-independent effects highlight the need for further investigation to fully elucidate its specificity.
In comparison to alternatives like PRIMA-1, which primarily targets mutant p53, and RITA, which focuses on inhibiting the p53-MDM2 interaction to activate wild-type p53, CP-31398 presents a potentially broader spectrum of activity. The choice of compound for further research and development will likely depend on the specific p53 status of the cancer being targeted and the desired therapeutic outcome. The experimental protocols outlined provide a framework for the systematic evaluation and comparison of these and other novel p53-activating compounds.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]
- 7. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. PRIMA-1, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Reactivation of p53 by RITA Induces Apoptosis in Human Oral Squamous Cell Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. p53-stabilizing Agent CP-31398 Prevents Growth and Invasion of Urothelial Cancer of the Bladder in Transgenic UPII-SV40T Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of CP-319340 (Free Base): A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for CP-319340 (free base), a compound requiring careful handling due to its hazardous properties. The following information is intended for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance within the laboratory setting.
Hazard Summary & Safety Precautions
CP-319340 (free base) is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be fully aware of its potential health and environmental effects.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1]
-
Corrosivity: Causes severe skin burns and eye damage.
-
Sensitization: May cause an allergic skin reaction.[1]
-
Organ Toxicity: May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles. Use a face shield if splashing is possible.
-
Skin and Body Protection: Wear protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to mitigate risks and prevent environmental contamination. Do not dispose of CP-319340 (free base) down the drain or in regular trash.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for CP-319340 (free base) and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a chemically resistant, leak-proof container for waste collection.
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, do not attempt to clean it up without appropriate training and PPE.
-
Evacuate the immediate area and prevent others from entering.
-
Follow your laboratory's specific spill response procedure. Generally, this involves absorbing the spill with an inert material (e.g., vermiculite, sand), collecting the absorbed material into a hazardous waste container, and decontaminating the area.
-
-
Final Disposal:
-
All waste containing CP-319340 (free base) must be disposed of as hazardous waste.
-
Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all containers are properly labeled according to local, state, and federal regulations before collection.[2][3]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of CP-319340 (free base).
References
Safeguarding Your Research: A Comprehensive Guide to Handling CP-319340 (Free Base)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of CP-319340 (free base). Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Chemical Safety and Hazard Information
CP-319340 (free base) presents several health hazards that necessitate careful handling.[1] It is harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1] Furthermore, it may cause damage to organs such as the stomach, large intestine, and lymph nodes through prolonged or repeated exposure if swallowed.[1] The compound is also very toxic to aquatic life with long-lasting effects.[1]
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Acute Dermal Toxicity | Toxic in contact with skin.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Skin Sensitization | May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed.[1] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling CP-319340 and should address hazard assessment, selection, maintenance, and use of protective gear.[2] Employers are required to provide necessary PPE and ensure its proper use.[2]
Recommended PPE for Handling CP-319340 (free base):
-
Hand Protection: Wear protective gloves.[1]
-
Eye/Face Protection: Wear eye protection and/or face protection.[1] If there is a risk of impact, ensure the protection complies with ANSI Z87.1+ standards.[3]
-
Skin and Body Protection: Wear protective clothing.[1] This may include lab coats, aprons, or coveralls to prevent skin contact.[3]
-
Respiratory Protection: In case of dust formation, use a respirator.[4]
Operational Plan for Safe Handling
1. Pre-Operational Checks:
- Ensure all necessary PPE is available, in good condition, and fits properly.[2][5]
- Verify that the work area is clean, well-ventilated, and that an emergency eyewash station and safety shower are accessible.
- Review the Safety Data Sheet (SDS) for CP-319340 before beginning work.
- Ensure all personnel are trained on the hazards and proper handling procedures.[2][3]
2. Step-by-Step Handling Procedures:
- Wear the full complement of required PPE.
- Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][4]
- Avoid direct contact with the substance.[1]
- Do not eat, drink, or smoke in the handling area.[1][4]
- Wash hands thoroughly after handling.[1][6]
- Keep the container tightly closed when not in use.[4]
3. Post-Handling Procedures:
- Decontaminate the work area.
- Remove and properly store or dispose of PPE. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][7]
- Store CP-319340 in a locked, cool, and dry area, away from heat and ignition sources.[4]
Emergency Procedures
In Case of Accidental Exposure:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a physician.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water/shower. Call a physician immediately.[1]
-
Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.[1]
-
Ingestion: If swallowed, immediately have the victim drink water (two glasses at most). Consult a physician.[1]
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[1][6] All chemical waste must be handled in accordance with local, regional, and national hazardous waste regulations.[7]
Steps for Disposal:
-
Segregation: Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and hazard symbols.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.
Visual Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
